2-Ethoxybenzo[cd]indole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
80676-08-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-ethoxybenzo[cd]indole |
InChI |
InChI=1S/C13H11NO/c1-2-15-13-10-7-3-5-9-6-4-8-11(14-13)12(9)10/h3-8H,2H2,1H3 |
InChI Key |
WLKYEEZQBNQIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Transition-Metal-Free Synthesis of Benzo[cd]indoles
The benzo[cd]indole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1] Traditional syntheses of these structures often rely on transition-metal catalysis, which can present challenges regarding cost, toxicity of trace metals in the final products, and the need for complex ligands.[1][2] Consequently, the development of transition-metal-free synthetic routes is of significant interest to the chemical and pharmaceutical industries. This guide provides a comprehensive overview of a recently developed, effective organolithium-based approach for the synthesis of 2-substituted benzo[cd]indoles.[1][3]
Core Synthetic Strategy: Organolithium Approach
A novel and efficient transition-metal-free synthesis of 2-substituted benzo[cd]indoles has been developed, utilizing the reaction of 1-halo-8-lithionaphthalenes with a variety of nitriles.[1][3] This method proceeds via an intramolecular aromatic nucleophilic substitution, offering good isolated yields and a broad tolerance for different functional groups.[1][3]
Reaction Mechanism and the "Clothespin Effect"
The key to this synthetic strategy is the in situ generation of a 1-lithio-8-iodonaphthalene intermediate. This intermediate reacts with a nitrile to form an imine, which then undergoes a surprisingly facile intramolecular aromatic nucleophilic substitution to yield the benzo[cd]indole core.[1] A crucial factor in facilitating this cyclization is the "clothespin effect."[1][3] In substrates containing dimethylamino groups at the 4 and 5 positions of the naphthalene core, the steric repulsion between these groups forces the reactive centers at the 1 and 8 positions to be in closer proximity, thus promoting the ring-closing reaction.[1]
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction pathway for the synthesis of 2-substituted benzo[cd]indoles.
Quantitative Data Summary
The developed method demonstrates good to excellent yields for a variety of 2-substituted benzo[cd]indoles. The following table summarizes the reported yields for the synthesis of these compounds from peri-diiodonaphthalene and various nitriles.
| Entry | Nitrile (R-CN) | Product (R group) | Yield (%) |
| 1 | t-BuCN | tert-Butyl | 78 |
| 2 | PhCN | Phenyl | 85 |
| 3 | 4-MeOC₆H₄CN | 4-Methoxyphenyl | 82 |
| 4 | 4-ClC₆H₄CN | 4-Chlorophenyl | 75 |
| 5 | 2-Thienyl-CN | 2-Thienyl | 71 |
| 6 | EtCN | Ethyl | 65 |
Note: The yields are based on isolated products as reported in the literature snippets. The full scope of the reaction may be broader.
Experimental Protocols
While the full experimental details are found in the source publication, a general protocol can be outlined based on the provided information.[1]
General Procedure for the Synthesis of 2-Substituted Benzo[cd]indoles
Materials:
-
peri-Dihalonaphthalene (e.g., 1,8-diiodonaphthalene)
-
Anhydrous solvent (e.g., benzene or hexane)
-
n-Butyllithium (n-BuLi) in a suitable solvent
-
Substituted nitrile (R-CN)
-
Quenching agent (e.g., water)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Workflow Diagram:
Caption: A generalized experimental workflow for the synthesis.
Detailed Steps:
-
In a dried reaction vessel under an inert atmosphere, the starting peri-dihalonaphthalene is dissolved in an anhydrous solvent like benzene. Benzene is noted to be a good solvent choice due to its low acidity and ability to dissolve the starting materials.[1] Using hexane may result in lower yields due to poor solubility of the starting naphthalene derivative.[1]
-
One equivalent of n-butyllithium is added to the solution at room temperature to generate the 1-halo-8-lithionaphthalene intermediate in situ.
-
The selected nitrile is then added to the reaction mixture.
-
The reaction is stirred at room temperature. In some cases, the reaction may proceed to completion relatively quickly, while in others, extended reaction times of up to 72 hours may be necessary.[1] It is noted that in some instances, an intermediate imine can be isolated after quenching the reaction with water, particularly if the ionic intermediates have poor solubility in the reaction solvent.[1]
-
Upon completion, the reaction is quenched, typically with water.
-
Standard aqueous work-up and extraction with an organic solvent are performed.
-
The crude product is then purified using standard laboratory techniques such as column chromatography to yield the desired 2-substituted benzo[cd]indole.
Conclusion and Future Outlook
This transition-metal-free synthesis of 2-substituted benzo[cd]indoles represents a significant advancement in the field, offering a straightforward and efficient alternative to traditional metal-catalyzed methods.[1][3] The use of readily available starting materials and the operational simplicity of the procedure make it an attractive method for both academic research and industrial applications. The tolerance of various functional groups on the nitrile reactant allows for the generation of a diverse library of benzo[cd]indole derivatives for further investigation in drug discovery and materials science. Future work may focus on expanding the substrate scope to include different substitution patterns on the naphthalene core and further elucidating the reaction mechanism.
References
An Organolithium-Based Approach to the Synthesis of Benzo[cd]indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[cd]indole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. Its unique electronic and structural properties have made it a target of significant synthetic interest. Among the various synthetic strategies, organolithium-mediated approaches offer a powerful and versatile platform for the construction of this ring system. This technical guide provides an in-depth overview of a modern organolithium-based methodology for the synthesis of 2-substituted benzo[cd]indoles, focusing on the reaction of 1-halo-8-lithionaphthalenes with nitriles. This transition-metal-free method offers a direct and efficient route to this important class of compounds.[1][2]
Core Synthetic Strategy: Intramolecular Cyclization of Lithiated Naphthalenes
The central theme of this organolithium approach is the generation of a highly reactive 1-halo-8-lithionaphthalene intermediate. This species undergoes a subsequent reaction with a nitrile, followed by an intramolecular nucleophilic aromatic substitution (SNAAr) to construct the benzo[cd]indole core. A key feature of this methodology is the "clothespin effect," where steric repulsion between peri-substituents on the naphthalene ring facilitates the cyclization by bringing the reactive centers in close proximity.[2][3]
General Reaction Scheme
The overall transformation can be depicted as follows: a peri-dihalonaphthalene is first monolithiated to generate the crucial organolithium intermediate. This intermediate then attacks a nitrile, forming an imine anion which, upon workup or further reaction, cyclizes to the benzo[cd]indole product.
Figure 1: High-level overview of the organolithium approach to 2-substituted benzo[cd]indoles.
Detailed Synthetic Pathway and Mechanism
The reaction proceeds through a number of well-defined steps, which are crucial for understanding the scope and limitations of this synthetic method.
-
Formation of the Organolithium Intermediate: The process begins with the selective monolithiation of a peri-dihalonaphthalene, such as 1,8-diiodonaphthalene or 1-bromo-8-iodonaphthalene, using an organolithium reagent like n-butyllithium or tert-butyllithium. This halogen-lithium exchange is typically fast and occurs at low temperatures.
-
Nucleophilic Addition to Nitriles: The resulting 1-halo-8-lithionaphthalene is a potent nucleophile that readily adds to the electrophilic carbon of a wide range of nitriles. This addition forms a lithiated imine intermediate.
-
Intramolecular Cyclization: This is the key ring-forming step. The nitrogen anion of the imine intermediate attacks the carbon atom bearing the remaining halogen at the 8-position in an intramolecular nucleophilic aromatic substitution. This cyclization is often facilitated by warming the reaction mixture. In some cases, the intermediate imine can be isolated.[2]
Figure 2: Step-wise logical flow of the benzo[cd]indole synthesis.
Quantitative Data Summary
The efficiency of this synthetic approach has been demonstrated with a variety of nitriles, affording good to excellent yields of the corresponding 2-substituted benzo[cd]indoles. The following table summarizes representative yields for the synthesis of various benzo[cd]indoles via the reaction of in situ generated 1-lithio-8-iodonaphthalene with different nitriles.[4]
| Entry | R in R-CN | Product | Yield (%) |
| 1 | t-Bu | 2-(tert-Butyl)benzo[cd]indole | 85 |
| 2 | Ph | 2-Phenylbenzo[cd]indole | 75 |
| 3 | 4-MeO-Ph | 2-(4-Methoxyphenyl)benzo[cd]indole | 80 |
| 4 | 2-Thienyl | 2-(Thiophen-2-yl)benzo[cd]indole | 78 |
| 5 | 3-Pyridyl | 2-(Pyridin-3-yl)benzo[cd]indole | 65 |
* Yield after boiling the initially formed mixture of imine and indole in triethylamine for 72 hours.[4]
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of 2-substituted benzo[cd]indoles via the organolithium approach.
General Procedure for the Synthesis of 2-Substituted Benzo[cd]indoles
Materials:
-
1,8-Diiodonaphthalene (or other suitable peri-dihalonaphthalene)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organolithium reagent (e.g., n-BuLi or t-BuLi in hexanes)
-
Nitrile (R-CN)
-
Quenching agent (e.g., saturated aqueous NH4Cl)
Procedure:
-
Reaction Setup: A solution of the 1,8-dihalonaphthalene in an anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
Lithiation: The organolithium reagent (1.0 equivalent) is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the 1-halo-8-lithionaphthalene intermediate.
-
Addition of Nitrile: A solution of the nitrile (1.0-1.2 equivalents) in the same anhydrous solvent is then added dropwise to the reaction mixture. The mixture is stirred at the low temperature for a period (e.g., 30 minutes) and then allowed to warm to room temperature.
-
Cyclization and Workup: The reaction is stirred at room temperature or gently heated (e.g., reflux) to promote the intramolecular cyclization. The progress of the reaction can be monitored by TLC. Upon completion, the reaction is quenched by the addition of a suitable quenching agent.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted benzo[cd]indole.
For certain substrates, particularly with heteroaromatic nitriles, an intermediate imine may be formed.[2] In such cases, a subsequent step is required to facilitate the final cyclization.
Procedure for Cyclization of Intermediate Imines
-
Isolation of Imine: Following the general procedure, if an imine is isolated as the major product, it is purified by column chromatography.
-
Cyclization: The purified imine is dissolved in a high-boiling point solvent such as triethylamine and heated to reflux for an extended period (e.g., 72 hours).[4]
-
Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final benzo[cd]indole product.
Conclusion
The organolithium-mediated synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles represents an efficient and direct method for accessing this important heterocyclic system.[1] The reaction proceeds through a fascinating intramolecular nucleophilic aromatic substitution, often facilitated by steric factors within the naphthalene core.[2][3] The operational simplicity, good yields, and tolerance of a range of functional groups on the nitrile component make this a valuable strategy for synthetic chemists in academia and industry. Further exploration of the substrate scope and reaction conditions is likely to expand the utility of this powerful synthetic tool.
References
Illuminating the Core: A Technical Guide to the Fluorescence Properties of Benzo[cd]indol-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence properties of benzo[cd]indol-2(1H)-ones, a versatile heterocyclic scaffold of significant interest in pharmaceutical development and materials science. This document details the synthesis of fluorescent derivatives, their photophysical characteristics, and the experimental protocols required for their characterization, offering a valuable resource for researchers leveraging these compounds in drug discovery, bioimaging, and organic electronics.
Introduction
The benzo[cd]indol-2(1H)-one core is a key structural motif found in a variety of biologically active molecules and functional materials.[1] Initially utilized in the synthesis of dyes, its applications have expanded significantly into medicinal chemistry, where it serves as a scaffold for inhibitors of biological targets such as BET bromodomains and autophagy-related proteins.[1] Beyond its therapeutic potential, the unique electronic properties of the benzo[cd]indol-2(1H)-one structure make it a compelling candidate for the development of fluorescent probes for bioimaging and as components in organic light-emitting diodes (OLEDs).
This guide focuses on the fluorescence properties of this scaffold, providing a consolidated overview of the synthesis of fluorescent derivatives and their key photophysical parameters.
Synthesis of Fluorescent Benzo[cd]indol-2(1H)-one Derivatives
The synthesis of fluorescent benzo[cd]indol-2(1H)-one derivatives often involves the introduction of auxochromic and fluorophoric moieties to the core structure. A common strategy is the functionalization at the 6-position, which can be achieved through reactions like formylation, followed by condensation with various amines or other nucleophiles to extend the π-conjugation and modulate the electronic properties.
A notable example is the synthesis of lysosome-targeted fluorescent probes, where a polyamine chain is introduced to facilitate subcellular localization and enhance fluorescence.[1] The synthesis of a key intermediate, 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, serves as a versatile precursor for a range of fluorescent derivatives.[1]
Fluorescence Properties
Derivatives of benzo[cd]indol-2(1H)-one have been shown to exhibit fluorescence, with some compounds demonstrating strong emission in the visible spectrum. For instance, certain polyamine conjugates of benzo[cd]indol-2(1H)-one have been developed as fluorescent probes for lysosome imaging, displaying notable green fluorescence.[1]
The photophysical properties of these compounds are influenced by their chemical structure, including the nature and position of substituents, as well as the solvent environment. While comprehensive photophysical data for a wide range of benzo[cd]indol-2(1H)-one derivatives is still an emerging area of research, representative data for fluorescent derivatives provides insight into their potential.
Quantitative Fluorescence Data
The following table summarizes the photophysical properties of a representative fluorescent benzo[cd]indol-2(1H)-one derivative, compound 5e, a polyamine conjugate designed as a lysosome-targeted agent.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |
| 5e | PBS | 390 | 510 | 120 | Not Reported | Not Reported |
Data extracted from the supporting information of "Discovery of the Polyamine Conjugate with Benzo[cd]indol-2(1H)-one as a Lysosome-Targeted Antimetastatic Agent" for a representative fluorescent derivative.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key benzo[cd]indol-2(1H)-one intermediate and for the characterization of the fluorescence properties of its derivatives.
Synthesis of 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one
This protocol describes the synthesis of a key intermediate used in the development of fluorescent benzo[cd]indol-2(1H)-one probes.[1]
Materials:
-
Benzo[cd]indol-2(1H)-one
-
1,4-dibromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
Alkylation: To a solution of benzo[cd]indol-2(1H)-one in acetonitrile, add anhydrous potassium carbonate and 1,4-dibromobutane. Reflux the mixture for 5 hours. After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous sodium carbonate solution. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield 1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.
-
Formylation: Cool a solution of phosphorus oxychloride in a flask to 0°C. Add N,N-dimethylformamide dropwise with stirring. After 2 hours at 0°C, add a solution of 1-(4-bromobutyl)benzo[cd]indol-2(1H)-one in DMF dropwise. Heat the mixture to 50°C for 72 hours. After completion, pour the mixture into ice water and extract with dichloromethane. Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one. Purify the crude product by column chromatography.
Measurement of Fluorescence Properties
The following protocols outline the standard procedures for measuring the key fluorescence properties of benzo[cd]indol-2(1H)-one derivatives.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the benzo[cd]indol-2(1H)-one derivative in a suitable solvent (e.g., phosphate-buffered saline (PBS), ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum using the UV-Visible spectrophotometer over a relevant wavelength range to determine the absorption maximum (λabs).
-
Emission Spectrum: Using the fluorometer, excite the sample at its absorption maximum (λabs). Record the fluorescence emission spectrum over a suitable wavelength range to determine the emission maximum (λem).
Instrumentation:
-
Fluorometer equipped with an integrating sphere.
Procedure:
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for the sample. Place the cuvette in the integrating sphere and record the spectrum of the excitation light source.
-
Sample Measurement: Replace the blank with the cuvette containing the sample solution. Record the emission spectrum and the scattered excitation light.
-
Calculation: The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the area under the emission peak and the area of the reduction in the excitation peak.
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube).
Procedure:
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in place of the sample.
-
Sample Measurement: Excite the sample with the pulsed light source and collect the fluorescence decay histogram. The count rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up.
-
Data Analysis: Fit the measured fluorescence decay curve with a multi-exponential decay model, after deconvolution with the IRF. The fluorescence lifetime (τ) is determined from the parameters of the best-fit function.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and properties of fluorescent benzo[cd]indol-2(1H)-ones.
References
The Benzo[cd]indole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[cd]indole core, a unique tricyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a versatile template for the design of potent and selective inhibitors of various biological targets, particularly those implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the benzo[cd]indole core as a pharmacophore, detailing its biological activities, mechanisms of action, and the experimental methodologies used to evaluate its derivatives.
Biological Activities and Therapeutic Targets
Derivatives of the benzo[cd]indole scaffold have demonstrated significant therapeutic potential across a range of diseases, with oncology being the most prominent area of investigation. Key biological targets that are effectively modulated by benzo[cd]indole-based compounds include:
-
Bromodomain and Extra-Terminal (BET) Proteins: Specifically, BRD4 is a key epigenetic reader protein that plays a crucial role in the transcription of oncogenes such as c-Myc. Benzo[cd]indol-2(1H)-one derivatives have been identified as potent inhibitors of the first bromodomain (BD1) of BRD4.[1] By competitively binding to the acetyl-lysine binding pocket of BRD4, these compounds disrupt its interaction with acetylated histones, leading to the downregulation of oncogenic gene expression.[1]
-
Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases is common in many cancers. Benzo[e]pyridoindole and other benzo[cd]indole derivatives have been developed as potent, ATP-competitive inhibitors of Aurora kinases A and B.[2][3] Inhibition of these kinases leads to defects in mitotic progression, ultimately inducing apoptosis in cancer cells.
-
Lysosome-Targeting Anti-metastatic Agents: Certain benzo[cd]indol-2(1H)-one conjugates have been designed to target lysosomes in cancer cells. These compounds can induce both autophagy and apoptosis, highlighting a dual mechanism of action that is promising for overcoming drug resistance.[4]
-
DNA Intercalators: Some benzo[c,d]indol-2-one derivatives have been shown to intercalate into DNA, leading to DNA damage and potent antitumor activity.[5]
Quantitative Data: Inhibitory and Cytotoxic Activities
The following tables summarize the in vitro activities of representative benzo[cd]indole derivatives against their primary targets and various cancer cell lines.
Table 1: Inhibitory Activity of Benzo[cd]indole Derivatives against BRD4
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| Compound 1 | BRD4 (BD1) | >50 | AlphaScreen | [1] |
| Compound 23 | BRD4 (BD1) | 1.02 | AlphaScreen | [1] |
| Compound 24 | BRD4 (BD1) | 1.43 | AlphaScreen | [1] |
| Compound 28 | BRD4 (BD1) | 1.55 | AlphaScreen | [1] |
| Compound 44 | BRD4 (BD1) | 3.02 | AlphaScreen | [1] |
| LT052 (68) | BRD4 (BD1) | 0.088 | TR-FRET | [6] |
| LT052 (68) | BRD4 (BD2) | 12 | TR-FRET | [6] |
Table 2: Inhibitory Activity of Benzo[cd]indole Derivatives against Aurora Kinases
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| Compound 1 (Benzo[e]pyridoindole) | Aurora A | 61 | Kinase Assay | [3] |
| Compound 1 (Benzo[e]pyridoindole) | Aurora B | 31 | Kinase Assay | [3] |
| Compound 1 (Benzo[e]pyridoindole) | Aurora C | 124 | Kinase Assay | [3] |
Table 3: Cytotoxic Activity (IC50, µM) of Benzo[cd]indole Derivatives in Cancer Cell Lines
| Compound | MV4-11 (Leukemia) | MDA-MB-231 (Breast) | A549 (Lung) | 22Rv1 (Prostate) | H358 (NSCLC) | Reference |
| Compound 1 (BRD4i) | 11.67 | >50 | >50 | >50 | - | [1] |
| Compound 23 (BRD4i) | 5.55 | 39.21 | 46.13 | 41.58 | - | [1] |
| Compound 44 (BRD4i) | 11.54 | >50 | >50 | >50 | - | [1] |
| Compound 1 (AurKi) | - | - | - | - | 0.145 | [2][3] |
| Compound 11l (DNAi) | - | - | 1.05 | 1.21 | - | [7] |
Signaling Pathways and Mechanisms of Action
Benzo[cd]indole derivatives exert their anticancer effects through the modulation of several critical signaling pathways.
Inhibition of the BRD4/c-Myc Axis
BRD4 is a critical transcriptional coactivator that binds to acetylated histones at super-enhancers and promoters of key oncogenes, most notably c-Myc. Inhibition of BRD4 by benzo[cd]indole derivatives displaces BRD4 from these regulatory regions, leading to a rapid downregulation of c-Myc transcription and subsequent suppression of cancer cell proliferation and survival.[1]
References
- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pyrano[2,3,4-cd]indole Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrano[2,3,4-cd]indole scaffold is a unique heterocyclic system that has recently emerged as a promising framework in the design of biologically active molecules. This tricyclic structure, consisting of a pyran ring fused to an indole moiety, offers a rigid and spatially defined arrangement for substituent placement, making it an attractive starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the pyrano[2,3,4-cd]indole core, including its synthesis, known biological activities, and the signaling pathways modulated by its derivatives.
Core Structure and Derivatives
The fundamental pyrano[2,3,4-cd]indole scaffold is a novel chemical entity with limited exploration in medicinal chemistry.[1][2] However, its derivatives have shown significant potential, particularly as ligands for the serotonin 6 receptor (5-HT6R) and as inhibitors of 5-lipoxygenase (5-LO).[1][3][4]
The primary point of diversification for this scaffold has been the substitution on the indole nitrogen, the pyran ring, and the aromatic portion of the indole. The addition of an aromatic-sulfonyl moiety at the indole nitrogen has been shown to yield highly active 5-HT6R ligands.[1][2]
Synthesis of the Pyrano[2,3,4-cd]indole Core
The synthesis of the pyrano[2,3,4-cd]indole scaffold is a multi-step process that begins with the synthesis of a key intermediate, 4-hydroxyindole.
Experimental Protocol: Synthesis of 4-Hydroxyindole
Several methods for the synthesis of 4-hydroxyindole have been reported. One common approach involves the Bischler-Möhlau reaction, which is the condensation of an α-hydroxyketone with an arylamine in the presence of an acid catalyst.[5][6]
Materials:
-
3-Aminophenol
-
Benzoin
-
Hydrochloric acid
-
Dichloromethane (CH2Cl2)
-
Hexane (C6H14)
-
Methanol (MeOH)
Procedure:
-
A mixture of 3-aminophenol (3 equivalents) and benzoin (1 equivalent) is heated at 135 °C under hydrochloric acid catalysis.
-
The water formed during the reaction is removed using a Dean-Stark apparatus under a weak vacuum.
-
Upon completion of the reaction, the resulting mass is treated with 15% hydrochloric acid.
-
The mixture is filtered, and the solid is washed with water and dried.
-
The crude product, a mixture of 4-hydroxy and 6-hydroxyindoles, is purified by column chromatography on silica gel.
-
Elution with a 1:1 mixture of dichloromethane and hexane yields the 4-hydroxyindole isomer.[5]
Experimental Protocol: Synthesis of the Pyrano[2,3,4-cd]indole Scaffold
The construction of the pyran ring onto the 4-hydroxyindole core is achieved through an intramolecular condensation of a carbonyl group with the α-carbon of a nitrile group.[1][2]
Materials:
-
4-Hydroxyindole
-
Chloroacetonitrile
-
N-Chlorosuccinimide (NCS)
-
Triphenylphosphine (PPh3)
-
Dimethylformamide (DMF)
Procedure:
-
Alkylation: 4-hydroxyindole is reacted with chloroacetonitrile to yield 2-(1H-indol-4-yloxy)acetonitrile.
-
Formylation: The resulting product is then formylated using DMF with NCS and PPh3 as the formylating agent to introduce a carbonyl group. A standard Vilsmeyer-Haack reaction has been reported to be unsuccessful for this step.[1][2]
-
Cyclization: The intramolecular condensation of the carbonyl with the nitrile group leads to the formation of the pyrano[2,3,4-cd]indole scaffold.
The following diagram illustrates the general synthetic workflow:
Biological Activities and Quantitative Data
Derivatives of the pyrano[2,3,4-cd]indole scaffold have demonstrated notable biological activities, primarily as 5-HT6 receptor ligands and 5-lipoxygenase inhibitors.
5-HT6 Receptor Ligands
A series of pyrano[2,3,4-cd]indole derivatives have been synthesized and evaluated for their affinity to the 5-HT6 receptor. The binding affinities (Ki) of these compounds are summarized in the table below.
| Compound | R1 | R2 | R3 | Ki (nM) for 5-HT6R |
| 6a | benzenesulfonyl | H | CH2CH2N(CH3)2 | 7 |
| 6b | 1-naphthylsulfonyl | H | CH2CH2N(CH3)2 | 1 |
| 7a | benzenesulfonyl | H | OH | 28 |
| 7b | 1-naphthylsulfonyl | H | OH | 4 |
| 7c | benzenesulfonyl | CH3 | OH | 140 |
| 7d | 1-naphthylsulfonyl | CH3 | OH | 9 |
| 4b | 1-naphthylsulfonyl | H | CN | 266 |
| 5b | 1-naphthylsulfonyl | H | CHO | 755 |
Data sourced from Staroń et al. (2017)[1]
The data indicates that the basic derivatives (6a, 6b) are generally more active than their neutral analogues (7a-d).[1][2] Furthermore, compounds with a 1-naphthylsulfonyl moiety (6b, 7b, 7d) exhibit higher affinity for the 5-HT6R than the benzenesulfonyl derivatives.[1][2]
5-Lipoxygenase Inhibitors
A related scaffold, thiopyrano[2,3,4-cd]indole, has been investigated for its potential as 5-lipoxygenase (5-LO) inhibitors. These compounds are of interest for the treatment of asthma and inflammatory diseases.[3][4]
| Compound | IC50 (nM) for 5-LO | LTB4 Biosynthesis in PMN (IC50, nM) | LTB4 Biosynthesis in Human Whole Blood (IC50, µM) |
| 14d | 22 | 7 | 3.8 |
| 14g | 8 | 4 | 1 |
Data sourced from Hutchinson et al. (1994)[3][4]
Compound 14d, also known as L-699,333, and its resolved diastereomer 14g, have shown potent inhibition of 5-LO and leukotriene B4 (LTB4) biosynthesis.[3][4]
Signaling Pathways
5-HT6 Receptor Signaling
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase.[1][7] Activation of the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] This, in turn, activates protein kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1] The 5-HT6 receptor has also been shown to activate the ERK1/2 pathway.[1][7]
The following diagram illustrates the canonical 5-HT6 receptor signaling pathway:
Conclusion
The pyrano[2,3,4-cd]indole scaffold represents a novel and promising core for the development of new therapeutic agents. Its derivatives have demonstrated high affinity for the 5-HT6 receptor and potent inhibition of 5-lipoxygenase. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it a valuable tool for medicinal chemists. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this unique heterocyclic system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pyrano[2,3,4-cd]indole as a Scaffold for Selective Nonbasic 5-HT6R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 4. Thiopyrano[2,3,4-cd]indoles as 5-lipoxygenase inhibitors: synthesis, biological profile, and resolution of 2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5 -dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. distantreader.org [distantreader.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectra of Protonated Benzo[cd]indoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectra of protonated benzo[cd]indoles. Understanding the spectral characteristics of these N-heterocyclic compounds in their protonated state is crucial for researchers in drug development and synthetic chemistry, as protonation can significantly alter electronic distribution, reactivity, and biological interactions. This document summarizes key quantitative NMR data, outlines detailed experimental protocols for analysis, and provides visualizations of the underlying chemical processes and workflows.
The Effect of Protonation on Benzo[cd]indole NMR Spectra
The protonation of a benzo[cd]indole molecule typically occurs at the nitrogen atom, forming a benzo[cd]indolium cation. This process introduces a positive charge into the heterocyclic system, which has a profound effect on the surrounding electronic environment and, consequently, the NMR spectrum.
-
¹H NMR Spectra: Protons in the vicinity of the newly formed N-H bond and the positively charged nitrogen atom experience significant deshielding. This results in a downfield shift (higher ppm values) of their corresponding signals. The magnitude of this shift is most pronounced for protons on the pyrrole ring fragment and the peri-protons of the naphthalene moiety. The N-H proton itself, when observable, will appear as a broad singlet at a very downfield chemical shift, and its observation can be solvent-dependent.
-
¹³C NMR Spectra: Similar to the proton spectra, the carbon atoms near the protonated nitrogen atom are deshielded and their signals shift downfield. This effect is most notable for the carbons of the pyrrole ring system (C-1, C-2, C-2a, C-8a) and adjacent carbons in the benzene ring.
Quantitative NMR Data
While comprehensive NMR data for the parent protonated benzo[cd]indole is not extensively published, valuable insights can be drawn from studies on derivatives, such as benzo[cd]indol-2(1H)-ones. The following tables summarize representative ¹H and ¹³C NMR data for a neutral benzo[cd]indol-2(1H)-one derivative and its corresponding dihydrochloride salt, illustrating the impact of protonation.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) and Coupling Constants (J, Hz)
| Compound / Proton Position | Neutral Form (in CDCl₃) | Dihydrochloride Salt (in D₂O) | Δδ (ppm) |
| Aromatic Protons | 7.91-7.25 (m) | 7.67 (t, J=4.92) | - |
| 7.20 (d, J=3.29) | |||
| 7.02 (t, J=6.34) | |||
| 6.95 (d, J=5.24) | |||
| 6.33 (d, J=6.21) | |||
| 6.22 (d, J=3.89) | |||
| Alkyl Chain Protons | 3.74 (s) | 3.28 (d, J=4.63) | |
| 3.28-2.82 (m) | 3.17 (t, J=6.12) | ||
| 1.63-1.24 (m) | 2.79 (t, J=6.24) | ||
| 2.66-2.64 (m) | |||
| 1.83-1.15 (m) |
Data extracted from a study on substituted 1-(4-(1-piperidyl)butyl)-[6-(1H-pyrazol-5-yl)]benzo[cd]indol-2(1H)-one and its dihydrochloride salt.[1] The significant changes in the aromatic region reflect the altered electronic structure upon protonation.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound / Carbon Position | Neutral Form (in CDCl₃) | Dihydrochloride Salt (in D₂O) | Δδ (ppm) |
| C=O | 167.83 | 168.61 | +0.78 |
| Aromatic/Heterocyclic Carbons | 156.19 - 104.11 | 146.72 - 105.04 | - |
| Alkyl Chain Carbons | 79.46 - 25.88 | 55.96 - 20.61 | - |
Data extracted for the same compounds as in Table 1.[1] Note the general downfield shift of the carbonyl carbon upon protonation of the heterocyclic system.
Experimental Protocols
The following section details a general methodology for the preparation and NMR analysis of protonated benzo[cd]indoles.
Sample Preparation for Protonation
-
Dissolution: Dissolve approximately 5-10 mg of the benzo[cd]indole derivative in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
-
Recommended Solvents: Deuterated water (D₂O), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD) are commonly used as they can accommodate both the neutral compound and its salt form. Chloroform (CDCl₃) is generally not suitable as the addition of strong acid can lead to biphasic systems or reactions with the solvent.
-
-
Protonation:
-
Method A (Direct Acid Addition): Add a small aliquot of a strong acid directly to the NMR tube. A stock solution of 4 M HCl in D₂O is effective for forming hydrochloride salts.[1] The amount added can be stoichiometric or in slight excess to ensure complete protonation.
-
Method B (Pre-formed Salt): Alternatively, the hydrochloride salt of the benzo[cd]indole can be pre-synthesized by treating a solution of the compound in a suitable organic solvent (e.g., methanol, ethyl acetate) with a solution of HCl (e.g., 4 M in dioxane or ethereal HCl). The resulting precipitate can be isolated, dried, and then dissolved in the desired deuterated solvent for NMR analysis.
-
-
Homogenization: After adding the acid or dissolving the salt, cap the NMR tube and gently vortex or invert the tube several times to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe suitable for the desired nucleus (¹H, ¹³C).
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on concentration and solubility.
-
Temperature: 298 K.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the NMR analysis of protonated benzo[cd]indoles.
Caption: Protonation equilibrium of a benzo[cd]indole.
Caption: Experimental workflow for NMR analysis.
Caption: Expected deshielding upon N-protonation.
References
Methodological & Application
Application Notes and Protocols: Benzo[cd]indol-2(1H)-ones as Lysosome-Targeted Anti-Metastatic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of benzo[cd]indol-2(1H)-ones as a promising class of lysosome-targeted anti-metastatic agents. The information is based on published research and is intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of these compounds.
Introduction
Metastasis remains a primary challenge in cancer therapy. A novel strategy to combat metastatic dissemination involves targeting lysosomes, which are key organelles in cancer cell survival, invasion, and drug resistance. Benzo[cd]indol-2(1H)-one derivatives, particularly when conjugated with polyamines, have emerged as potent lysosome-targeting agents with significant anti-metastatic properties. These compounds exploit the enhanced polyamine transport system in cancer cells to selectively accumulate in lysosomes, leading to lysosomal dysfunction, induction of apoptosis, and autophagy-mediated cell death. Furthermore, their intrinsic fluorescence allows for their use as imaging agents to monitor lysosomal localization.[1][2][3][4]
Data Presentation
The following tables summarize the in vitro and in vivo activities of representative benzo[cd]indol-2(1H)-one derivatives from published studies.
Table 1: In Vitro Cytotoxicity of Benzo[cd]indol-2(1H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 15f | HepG2 | 5.8 ± 0.5 | [1] |
| Huh7 | 7.2 ± 0.8 | [1] | |
| SMMC-7721 | 6.5 ± 0.6 | [1] | |
| 5e | 4T1 | 4.2 ± 0.3 | [2] |
| MDA-MB-231 | 5.1 ± 0.4 | [2] |
Table 2: In Vivo Anti-Metastatic Efficacy of Compound 15f in a Murine Model
| Treatment Group | Number of Lung Metastatic Nodules (Mean ± SD) | Inhibition Rate (%) | Reference |
| Control (Vehicle) | 45 ± 8 | - | [1] |
| 15f (10 mg/kg) | 12 ± 4 | 73.3 | [1] |
Experimental Protocols
Synthesis of Polyamine-Benzo[cd]indol-2(1H)-one Conjugates (General Procedure)
This protocol outlines a general multi-step synthesis for conjugating a polyamine side chain to the benzo[cd]indol-2(1H)-one core, based on the synthesis of compound 15f .[1]
Step 1: Acetylation of Benzo[cd]indol-2(1H)-one
-
To a solution of benzo[cd]indol-2(1H)-one in a suitable solvent (e.g., carbon disulfide), add aluminum chloride under an inert atmosphere and cool in an ice bath.
-
Add acetyl chloride dropwise and stir for 3 hours at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 45°C for 12 hours.
-
Quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield 6-acetylbenzo[cd]indol-2(1H)-one.
Step 2: Alkylation with a Dihalogenated Alkane
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one in an appropriate solvent (e.g., acetonitrile), add anhydrous potassium carbonate and 1,4-dibromobutane.
-
Reflux the mixture for 5 hours and then concentrate.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium carbonate.
-
Dry, concentrate, and purify by column chromatography to obtain 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.
Step 3: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to dimethylformamide (DMF) at 0°C.
-
Add a solution of the product from Step 2 in DMF dropwise to the Vilsmeier reagent.
-
Heat the mixture at 50°C for 72 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to yield the 6-formyl derivative.
Step 4: Conjugation with a Polyamine
-
To a solution of the 6-formyl derivative in a dry solvent (e.g., acetonitrile), add anhydrous potassium carbonate and the desired polyamine (e.g., spermine).
-
Reflux the reaction mixture for 8 hours.
-
Filter and concentrate the solution. Purify the crude product by column chromatography to yield the polyamine-conjugated benzo[cd]indol-2(1H)-one.
Step 5: Final Cyclization (for compounds like 15f)
-
A mixture of the intermediate from the previous step and o-phenylenediamine in DMF is refluxed for 12 hours.[1]
-
The mixture is then diluted with water and extracted with an organic solvent.
-
The organic phases are washed, dried, and evaporated, followed by purification via column chromatography to yield the final product.[1]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzo[cd]indol-2(1H)-one derivatives for 24 hours.
-
Add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Lysosomal Localization Assay
This protocol utilizes the intrinsic fluorescence of the benzo[cd]indol-2(1H)-one derivatives to confirm their localization within lysosomes.
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescent benzo[cd]indol-2(1H)-one derivative (e.g., 5-10 µM) for a specified time (e.g., 1-4 hours).
-
In a separate group of cells, co-stain with a commercially available lysosomal marker (e.g., LysoTracker Red) according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a confocal fluorescence microscope. The green fluorescence of the benzo[cd]indol-2(1H)-one derivative should co-localize with the red fluorescence of the lysosomal marker.
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is for assessing the induction of autophagy and apoptosis in cancer cells upon treatment with the compounds.
-
Seed cells in 6-well plates and treat with the benzo[cd]indol-2(1H)-one derivative at its IC50 concentration for 24 or 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against autophagy markers (LC3-I/II, p62/SQSTM1) and apoptosis markers (cleaved caspase-3, cleaved PARP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Proposed Signaling Pathway
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A framework for the development of effective anti-metastatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Benzo[cd]indolenyl Cyanine Dyes for NIR-Absorbing Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of benzo[cd]indolenyl cyanine dyes in the fabrication of near-infrared (NIR) absorbing films. These materials are of significant interest for applications requiring high transparency in the visible region and strong absorption in the NIR spectrum, such as in CMOS image sensor modules and for remotely controlled drug delivery systems.[1][2][3]
Introduction
Benzo[cd]indolenyl-substituted heptamethine cyanine dyes are a class of organic molecules known for their unique optical properties, particularly their strong absorption in the near-infrared (NIR) region, often beyond 1000 nm.[4][5][6] However, their application in solid-state films has been challenging due to significant aggregation tendencies, which can alter their desirable optical characteristics.[4][5][6] This document outlines strategies to overcome these challenges, including structural modification of the dyes and optimization of film fabrication processes.
Recent research has focused on modifying the carbocyclic ring at the center of the polymethine chain and substituting counter anions to improve dye compatibility and thermal stability within polymer matrices.[5] These modifications help to inhibit dye aggregation and maintain high visible light transmittance while achieving potent NIR absorption.
Key Applications
-
NIR Filters: Essential components in CMOS image sensor modules to block unwanted NIR light.[1]
-
Biomedical Imaging: As contrast agents due to their strong NIR absorption and fluorescence.
-
Photothermal Therapy: The high photothermal conversion efficiency of some derivatives makes them suitable for cancer therapy.[4]
-
Drug Delivery: NIR-absorbing films can be integrated into systems for remotely triggered drug release.[2][3]
-
Organic Solar Cells: As selective NIR-absorbing electron donors.[7]
Quantitative Data Summary
The following tables summarize the key spectroscopic and thermal properties of various benzo[cd]indolenyl cyanine dyes and the performance of the resulting NIR-absorbing films.
Table 1: Spectroscopic Properties of Benzo[cd]indolenyl Cyanine Dyes
| Dye | Central Ring Structure | Counter Anion | λmax (in solution) | Reference |
| Cy-5 | Cyclopentene | ClO₄⁻ | >1000 nm | [5] |
| Cy-6 | Cyclohexene | ClO₄⁻ | >1000 nm | [5] |
| Cy-t6 | Cyclohexene with steric hindrance | ClO₄⁻ | >1000 nm | [5] |
| Cy-p6 | Cyclohexene with steric hindrance | ClO₄⁻ | >1000 nm | [5] |
| Cy-5B | Cyclopentene | BARF⁻ | >1000 nm | [5] |
| Cy-6B | Cyclohexene | BARF⁻ | >1000 nm | [5] |
| Cy-t6B | Cyclohexene with steric hindrance | BARF⁻ | >1000 nm | [5] |
| Cy-p6B | Cyclohexene with steric hindrance | BARF⁻ | >1000 nm | [5] |
| TFSI-substituted dyes | Varied | TFSI⁻ | Not specified | [1] |
Note: BARF⁻ is tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. TFSI⁻ is bistriflimide.
Table 2: Properties of NIR-Absorbing Films
| Dye Used | Binder | Key Finding | Reference |
| Cy-5B | Cyclic Olefin Polymer (COP) | Outstanding visible light transmittance, but aggregation at high concentrations. | [5] |
| Cy-t6B, Cy-p6B | Cyclic Oleolefin Polymer (COP) | Introduction of steric hindrance effectively inhibited dye aggregation. | [5] |
| TFSI-substituted dyes | Polysulfone (PSU) | Excellent thermal stability; maintained initial absorbance after baking at 150°C for 3 hours. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Benzo[cd]indolenyl Cyanine Dyes (General Procedure)
This protocol describes a general method for the synthesis of benzo[cd]indolenyl-substituted heptamethine cyanine dyes.
Materials:
-
Benzo[cd]indolenyl derivative
-
Anilinium salt
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dichloromethane
-
Acetone
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) (for anion exchange)
-
Water (deionized)
Procedure:
-
Dissolve the benzo[cd]indolenyl derivative (1.5 g, 3.68 mmol) and the appropriate anilinium salt (1.84 mmol) in acetic anhydride (40 mL) in an amber vial.[8]
-
Add anhydrous sodium acetate (0.643 g, 7.84 mmol) to the reaction mixture.[8]
-
Stir the mixture overnight at room temperature.[8]
-
Dissolve the crude product in dichloromethane and filter to remove sodium acetate.[8]
-
Anion Exchange (Optional but Recommended for Improved Stability):
-
Dissolve the synthesized cyanine dye (0.2 mmol) and NaBARF (0.24 mmol) in a 1:1 solution of acetone/dichloromethane (100 mL).[8]
-
Stir the solution at room temperature for 3 hours.[8]
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting solid in dichloromethane and extract with water (3 x 15 mL) to remove inorganic salts.[8]
-
Dry the organic layer and evaporate the solvent to obtain the final product.
-
Protocol 2: Fabrication of NIR-Absorbing Films
This protocol details the preparation of NIR-absorbing films using a cyanine dye and a polymer binder.
Materials:
-
Benzo[cd]indolenyl cyanine dye
-
Cyclic Olefin Polymer (COP) or Polysulfone (PSU) binder
-
Chloroform
-
Spin coater
-
Glass substrates
Procedure:
-
Prepare a 5 wt% solution of the chosen polymer binder (e.g., COP) in chloroform.[8]
-
Prepare a coating solution by mixing the desired amount of cyanine dye with the polymer solution. For example, mix the cyanine dye with 1.6 g of the 5 wt% COP solution.[8]
-
Thoroughly clean the glass substrates.
-
Deposit the coating solution onto the glass substrate.
-
Use a spin coater to create a uniform film. The spinning rate can be varied to control the film thickness.
-
Dry the film to remove the solvent.
Protocol 3: Characterization of NIR-Absorbing Films
1. Spectroscopic Analysis:
-
UV-Vis-NIR Spectroscopy: Measure the absorbance and transmittance spectra of the films to determine the maximum absorption wavelength (λmax) in the NIR region and the transmittance in the visible region.
2. Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the dyes. Dyes with bulky counter anions like tetrakis(pentafluorophenyl)borate or bistriflimide (TFSI) generally exhibit higher thermal stability.[1][4][9]
-
Post-Baking Test: Bake the prepared films at a specific temperature (e.g., 150°C) for a set duration (e.g., 3 hours) and measure the change in absorbance to evaluate the thermal stability of the film.[1]
3. Film Thickness Measurement:
-
Profilometry or Cross-sectional Scanning Electron Microscopy (SEM): To accurately measure the thickness of the fabricated films.
Troubleshooting and Optimization
-
Dye Aggregation: If significant dye aggregation is observed (indicated by a blue-shift in the absorption spectrum and reduced NIR absorbance), consider the following:
-
Poor Film Quality: If the film is not uniform, adjust the spin coating parameters (speed and time) and ensure the substrate is impeccably clean. The viscosity of the coating solution can also be adjusted by changing the polymer concentration.
-
Low Thermal Stability: For applications requiring high-temperature processing, select dyes with high thermal stability, such as those with TFSI counter anions.[1]
Conclusion
The use of benzo[cd]indolenyl cyanine dyes offers a promising avenue for the development of high-performance NIR-absorbing films. By carefully selecting the dye structure, particularly the central ring and counter anion, and optimizing the film fabrication process, it is possible to create films with excellent visible light transmittance, strong and stable NIR absorption, and good thermal stability. These properties make them highly suitable for a range of advanced applications in electronics, photonics, and medicine.
References
- 1. Development of thermally-stable NIR absorbing films - European Coatings [european-coatings.com]
- 2. mdpi.com [mdpi.com]
- 3. Near-infrared–actuated devices for remotely controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films and elucidation of molecular structure–spectroscopic relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films and elucidation of molecular structure–spectroscopic relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. empa.ch [empa.ch]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzo[cd]indol-2(1H)-ones as a novel class of downstream Hedgehog (Hh) pathway inhibitors. This document includes a summary of their inhibitory activity, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma. While inhibitors targeting the upstream protein Smoothened (SMO) have been developed, resistance can emerge through mutations downstream of SMO. Benzo[cd]indol-2(1H)-ones have been identified as potent downstream inhibitors of the Hh pathway, offering a promising therapeutic strategy for cancers with pathway activation, including those resistant to SMO inhibitors.[1][2][3]
The mechanism of action of benzo[cd]indol-2(1H)-ones involves the epigenetic regulation of the Hh pathway through the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2 and BRD4.[1][4] This inhibition prevents the recruitment of these bromodomain proteins to the promoters of Gli transcription factors, the terminal effectors of the Hh pathway.[4] Consequently, this leads to a reduction in the cellular and ciliary levels of GLI2 and prevents the expression of the downstream target gene GLI1.[1][4]
Data Presentation
The inhibitory potency of a representative benzo[cd]indol-2(1H)-one, referred to as compound 1 , has been evaluated in various cell-based assays. The following table summarizes the quantitative data on its activity.
| Cell Line | Assay Type | Pathway Activator | pIC50 (Mean ± SEM) | Reference |
| SHH-LIGHT2 | Luciferase Reporter | ShhN-conditioned medium | 6.5 ± 0.1 | [4] |
| SHH-LIGHT2 | Luciferase Reporter | SAG (SMO agonist) | 6.5 ± 0.1 | [4] |
| SUFU-KO-LIGHT | Luciferase Reporter | Constitutive (SUFU loss) | 6.3 ± 0.1 | [4] |
| WNT-LIGHT | Luciferase Reporter | Wnt3a-conditioned medium | 4.8 ± 0.1 | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the canonical Hedgehog signaling pathway and the proposed mechanism of action for benzo[cd]indol-2(1H)-ones.
Caption: Canonical Hedgehog signaling pathway and the point of inhibition by benzo[cd]indol-2(1H)-ones.
Caption: General experimental workflow for characterizing Hedgehog pathway inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize benzo[cd]indol-2(1H)-ones.
Hedgehog Pathway Luciferase Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
Hh-responsive reporter cell line (e.g., SHH-LIGHT2 or SUFU-KO-LIGHT cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Hh pathway agonist (e.g., ShhN-conditioned medium or SAG)
-
Benzo[cd]indol-2(1H)-one compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Seed Hh-responsive cells in a 96-well plate at a density of 2.5 x 10^4 cells/well in complete medium and incubate for 16-20 hours at 37°C in a 5% CO2 incubator until confluent.
-
Carefully remove the medium and replace it with low-serum medium.
-
Prepare serial dilutions of the benzo[cd]indol-2(1H)-one compound in low-serum medium. Add the diluted compound to the appropriate wells. Include a DMSO vehicle control.
-
Add the Hh pathway agonist (e.g., ShhN-conditioned medium at a 1:20 dilution or SAG at a final concentration of 100 nM) to all wells except for the negative control wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the firefly and Renilla (for normalization) luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the agonist-treated control and determine the IC50 value.
Determination of GLI Protein Levels by Western Blot
This protocol is used to assess the effect of benzo[cd]indol-2(1H)-ones on the protein levels of GLI1 and GLI2.
Materials:
-
Hedgehog-responsive cell line (e.g., NIH/3T3)
-
Complete cell culture medium
-
Hh pathway agonist (e.g., SAG)
-
Benzo[cd]indol-2(1H)-one compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1, anti-GLI2, anti-β-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the benzo[cd]indol-2(1H)-one compound and/or Hh pathway agonist for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the GLI protein levels to the loading control (β-actin or tubulin).
Cell Viability Assay (MTT Assay)
This assay determines the effect of benzo[cd]indol-2(1H)-ones on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., medulloblastoma or lung cancer cells with an active Hh pathway)
-
Complete cell culture medium
-
Benzo[cd]indol-2(1H)-one compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the benzo[cd]indol-2(1H)-one compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
PROTAC-based Competition Assay for BET Bromodomain Engagement
This assay is designed to confirm the direct binding of benzo[cd]indol-2(1H)-ones to BET bromodomains in a cellular context by competing with a known BET-targeting PROTAC (Proteolysis Targeting Chimera).
Materials:
-
Cell line expressing the target BET protein (e.g., BRD2 or BRD4).
-
A specific BET-targeting PROTAC that leads to the degradation of the target BET protein.
-
Benzo[cd]indol-2(1H)-one compound.
-
Western blot materials (as described in Protocol 2).
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with increasing concentrations of the benzo[cd]indol-2(1H)-one compound for a short period (e.g., 1-2 hours) to allow for target engagement.
-
Add a fixed, effective concentration of the BET-targeting PROTAC to the wells (a concentration known to cause significant degradation of the target protein).
-
Incubate the cells for a sufficient time to allow for PROTAC-mediated degradation (e.g., 4-24 hours).
-
Lyse the cells and perform a Western blot for the target BET protein (e.g., BRD2 or BRD4), as described in Protocol 2.
-
Analyze the results: If the benzo[cd]indol-2(1H)-one binds to the BET bromodomain, it will compete with the PROTAC for binding, thereby preventing the degradation of the target protein. This will be observed as a rescue of the BET protein levels in the Western blot in a dose-dependent manner with the benzo[cd]indol-2(1H)-one.[1][4]
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols: Pyrano[2,3,4-cd]indole as a Scaffold for Selective 5-HT6R Ligands
These application notes provide a comprehensive overview of the pyrano[2,3,4-cd]indole scaffold as a promising framework for the development of selective serotonin 5-HT6 receptor (5-HT6R) ligands. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
The serotonin 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a key target in the treatment of cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The pyrano[2,3,4-cd]indole scaffold has emerged as a novel and potent chemical framework for designing both basic and nonbasic 5-HT6R ligands with high affinity and selectivity.[1][3] This document details the synthesis, in vitro activity, and underlying signaling pathways related to these compounds.
Data Presentation
The in vitro activity of pyrano[2,3,4-cd]indole derivatives was assessed through radioligand binding assays to determine their affinity for the 5-HT6 receptor (Ki) and other serotonin and dopamine receptors to evaluate selectivity. The data reveals that the 1-naphthylsulfonyl moiety generally confers higher affinity for the 5-HT6R compared to the benzenesulfonyl derivatives.[1] Notably, compound 6b (a basic derivative) and compound 7b (its neutral analog) demonstrated high affinity with Ki values of 1 nM and 4 nM, respectively.[1][4]
Table 1: In Vitro Binding Affinity of Pyrano[2,3,4-cd]indole Derivatives
| Compound | R1 | R2 | R3 | 5-HT6R Ki (nM)[1] | 5-HT1AR Ki (nM)[1] | 5-HT2AR Ki (nM)[1] | 5-HT7R Ki (nM)[1] | D2R Ki (nM)[1] |
| 6a | H | H | benzenesulfonyl | 7 | 1345 | 115 | 1135 | 10000 |
| 6b | H | H | 1-naphthylsulfonyl | 1 | 1050 | 120 | 1205 | 9870 |
| 6c | CH3 | H | benzenesulfonyl | 15 | >10000 | 250 | 2300 | >10000 |
| 7a | H | OH | benzenesulfonyl | 28 | >10000 | 230 | 2100 | >10000 |
| 7b | H | OH | 1-naphthylsulfonyl | 4 | 870 | 110 | 1150 | >10000 |
| 7c | CH3 | OH | benzenesulfonyl | 75 | >10000 | 350 | 3100 | >10000 |
| 7d | CH3 | OH | 1-naphthylsulfonyl | 10 | 1200 | 150 | 1500 | >10000 |
| 4b | H | CN | - | 266 | - | - | - | - |
| 5b | H | C(O)NH2 | - | 755 | - | - | - | - |
Ki values represent the average of at least two independent experiments, with a maximum standard deviation not exceeding 32%.[1]
Experimental Protocols
Synthesis of the Pyrano[2,3,4-cd]indole Scaffold
The synthesis of the core pyrano[2,3,4-cd]indole scaffold is achieved through a multi-step process starting from 4-hydroxyindole.[5]
Step 1: Synthesis of 2-[(3-Formyl-1H-indol-4-yl)oxy]acetonitrile (1b)
-
To a solution of 4-hydroxyindole in acetone, add cesium carbonate (Cs2CO3) and chloroacetonitrile.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Filter the precipitate and wash with acetone.
-
Evaporate the solvent under reduced pressure and purify the product using column chromatography.[5]
Step 2: Synthesis of Pyrano[2,3,4-cd]indole-4-carbonitrile (3a)
-
Dissolve 2-[(3-Formyl-1H-indol-4-yl)oxy]acetonitrile (1b) in anhydrous dimethylacetamide.
-
Add anhydrous potassium carbonate (K2CO3).
-
Seal the reaction mixture under argon and heat.
-
After cooling, add distilled water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product using column chromatography.[5]
Step 3: General Procedure for the Synthesis of Sulfonyl Derivatives (6a-c and 7a-d)
-
To a solution of the appropriate pyrano[2,3,4-cd]indole precursor in an anhydrous solvent, add a base such as sodium hydride.
-
Add the corresponding sulfonyl chloride (e.g., benzenesulfonyl chloride or 1-naphthalenesulfonyl chloride).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product.
-
Purify the final compound by column chromatography.[5]
Radioligand Binding Assays
Binding affinities of the synthesized compounds were determined using radioligand displacement assays with membranes prepared from HEK-293 cells stably expressing the respective human receptors.[5][6]
Membrane Preparation:
-
Thaw cell pellets and homogenize in an assay buffer using an Ultra Turrax tissue homogenizer.
-
Centrifuge the homogenate at 35,000 g for 20 minutes at 4°C.
-
Incubate the pellet for 15 minutes at 37°C and repeat the centrifugation step.
-
Resuspend the final pellet in the appropriate buffer for the assay.[5]
Binding Assay Protocol (General):
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
To each well, add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand solution.[7]
-
For 5-HT6R binding, [3H]-LSD is commonly used as the radioligand.[6][8]
-
Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM methiothepine for 5-HT6R).[5]
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[7][8]
-
Terminate the incubation by rapid filtration through GF/C filters pre-soaked in polyethyleneimine.[7]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the inhibition constants (Ki) using the Cheng-Prusoff equation.[5]
Functional Activity Assay (cAMP Production)
The functional activity of the compounds as antagonists was evaluated by their ability to inhibit agonist-induced cAMP production in HEK-293 cells expressing the 5-HT6R.[5]
-
Resuspend the cells in a stimulation buffer containing HBSS, HEPES, IBMX, and BSA.
-
In a 384-well plate, incubate the cells (5 µL) with the test compounds and the agonist 5-carboxamidotryptamine (5-CT) (5 µL) for 30 minutes at room temperature.[5]
-
Measure the total cAMP levels using a suitable cAMP detection kit (e.g., LANCE cAMP detection kit) according to the manufacturer's instructions.
-
Determine the antagonist's potency by quantifying the inhibition of the agonist-induced cAMP response.
Mandatory Visualizations
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor canonically couples to Gαs proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[2][9] However, it can also engage in non-canonical signaling through interactions with other proteins, such as Fyn, mTOR, and Cdk5.[2][10][11]
Caption: Canonical and non-canonical signaling pathways of the 5-HT6 receptor.
Experimental Workflow for Ligand Evaluation
The process of identifying and characterizing novel 5-HT6R ligands involves a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for synthesis and evaluation of 5-HT6R ligands.
Logical Relationship of Pyrano[2,3,4-cd]indole Derivatives
The structural modifications of the pyrano[2,3,4-cd]indole scaffold directly influence the binding affinity and selectivity for the 5-HT6 receptor, highlighting key structure-activity relationships (SAR).
Caption: Structure-activity relationships of pyrano[2,3,4-cd]indole derivatives.
References
- 1. Pyrano[2,3,4-cd]indole as a Scaffold for Selective Nonbasic 5-HT6R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrano[2,3,4- cd]indole as a Scaffold for Selective Nonbasic 5-HT6R Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Pyrano[2,3,4-cd]indole as a Scaffold for Selective Nonbasic 5-HT6R Ligands. (CHEMBL3994665) - ChEMBL [ebi.ac.uk]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 9. researchgate.net [researchgate.net]
- 10. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Indole Derivatives as Anti-Neurodegenerative Agents
Introduction
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a significant and growing socioeconomic burden, yet effective treatments remain elusive.[1][2] These diseases are characterized by a complex, multifactorial pathogenesis involving oxidative stress, neuroinflammation, protein misfolding, and neuronal loss. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising framework for designing multi-target agents capable of addressing this complexity.[1][3] Indole derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, making them prime candidates for the development of novel anti-neurodegenerative therapeutics. This document provides an overview of current research, quantitative data on recently developed compounds, and detailed protocols for their evaluation.
Data Presentation: Efficacy of Indole Derivatives
The following tables summarize the in vitro inhibitory activities of various indole derivatives against key targets in neurodegenerative diseases.
Table 1: Cholinesterase (AChE & BChE) Inhibitory Activity
| Compound/Series | Target Enzyme | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) | Source |
| Indole-based sulfonamide (Analog 9) | eeAChE | 0.15 ± 0.050 | Donepezil (0.016 ± 0.12) | [4] |
| eqBChE | 0.20 ± 0.10 | Donepezil (0.30 ± 0.010) | [4] | |
| Indole-based hydrazide-hydrazone (12a) | eeAChE | 26.22 | - | [1] |
| eqBChE | 4.33 | - | [1] | |
| Indole-based hydrazide-hydrazone (12b) | eeAChE | 11.33 | - | [1] |
| Cryptolepine (24) | eeAChE | 0.267 | - | [1] |
| rhAChE | 0.485 | - | [1] | |
| eqBChE | 0.699 | - | [1] | |
| Fascaplysin | AChE | ~1.5 | - | [1] |
| Tetrahydroazepino[4,3-b]indole (26) | AChE | 20 | - | [1] |
| BChE | 0.020 | - | [1] | |
| Compound 6 (Indole-diethyl-urea) | eeAChE | 3.70 | Ladostigil (>50) | [5] |
| eqBuChE | 2.82 | Ladostigil (10.12) | [5] | |
| Pyrimidinyl Indole (Compound 5) | AChE | 0.042 | Donepezil | [6] |
| BChE | 3.003 | Donepezil | [6] | |
| Pyrazolyl Indole (Compound 7) | BChE | 0.207 | Donepezil | [6] |
| Oxathiolanyl Indole (Compound 11) | AChE | 0.052 | Donepezil | [6] |
| Nauclediol | AChE | 15.429 | - | [7] |
| BChE | 8.756 | - | [7] |
eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE/eqBuChE: Equine Butyrylcholinesterase; rhAChE: Recombinant Human Acetylcholinesterase.
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound/Series | Target Enzyme | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) | Source |
| Indole Analog (14a) | hMAO-B | 12.63 | Safinamide (0.029) | [1] |
| Indole Analog (14b) | hMAO-B | 8.65 | Safinamide (0.029) | [1] |
| Compound 6 (Indole-diethyl-urea) | hMAO-A | 4.31 | Ladostigil (8.04) | [5] |
| hMAO-B | 2.62 | Ladostigil (48.11) | [5] | |
| Compound 8 (Indole-diethyl-carbamate) | hMAO-B | 1.84 | Ladostigil (48.11) | [8] |
hMAO-A/B: Human Monoamine Oxidase-A/B.
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their neuroprotective effects by modulating multiple signaling pathways implicated in neurodegeneration. Key mechanisms include the inhibition of pro-inflammatory pathways and the activation of endogenous antioxidant responses.
Many indole derivatives also bolster the cell's intrinsic antioxidant defenses by activating the Nrf2-ARE pathway. This is a critical mechanism for mitigating the oxidative stress that contributes to neuronal damage.[9][10]
Experimental Protocols
The following protocols outline standard methodologies for the synthesis and evaluation of indole derivatives as potential anti-neurodegenerative agents.
Protocol 1: General Synthesis of Indole-Based Sulfonamides
This protocol is based on the synthesis of indole-based sulfonamide derivatives evaluated for cholinesterase inhibition.[4]
Objective: To synthesize a library of indole-based sulfonamides for biological screening.
Materials:
-
Chloro-substituted indole bearing an amine group
-
Various substituted benzene sulfonyl chlorides
-
Pyridine (anhydrous)
-
Standard laboratory glassware for reflux reactions
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography apparatus (Silica gel)
-
Rotary evaporator
-
NMR and Mass Spectrometry instruments for characterization
Procedure:
-
Dissolve the chloro-substituted indole-amine starting material (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add the desired substituted benzene sulfonyl chloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Characterize the final product's structure and purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).[4]
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory potential of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Objective: To quantify the IC₅₀ value of a test compound against AChE and BChE.
Materials:
-
AChE (from Electrophorus electricus) and BChE (from equine serum)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (pH 8.0)
-
Test indole derivative dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of enzymes, substrates (ATCI, BTCI), and DTNB in the phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of DTNB solution and 50 µL of the buffer to each well.
-
Add 25 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the corresponding substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Neuroprotection Assay Against MPP⁺ Toxicity in SH-SY5Y Cells
This cell-based assay evaluates the ability of a compound to protect neuronal cells from a specific neurotoxin, modeling aspects of Parkinson's disease pathology.[5][11]
Objective: To assess the neuroprotective effect of an indole derivative against 1-methyl-4-phenylpyridinium (MPP⁺)-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MPP⁺ iodide
-
Test indole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test indole derivative (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours. Include a vehicle control group (e.g., 0.1% DMSO).
-
Toxin Induction: Add MPP⁺ to the wells (final concentration typically 1-2 mM) to induce neurotoxicity. Do not add MPP⁺ to the control wells.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A significant increase in viability in the compound-treated groups compared to the MPP⁺-only group indicates a neuroprotective effect.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthetic Procedures for Benzo[cd]indol-2(1H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzo[cd]indol-2(1H)-one derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of benzo[cd]indol-2(1H)-one derivatives can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Purity of Starting Materials:
-
Question: Could impurities in my starting materials be affecting the yield?
-
Answer: Yes, impurities in reactants, such as the starting phenylhydrazine or the ketone/aldehyde in a Fischer indole synthesis approach, can lead to side reactions and a decrease in the desired product. It is crucial to ensure the purity of your starting materials. For instance, the phenylhydrazine should be pure, which can be confirmed by NMR spectroscopy[1].
-
Recommendation: Purify starting materials by recrystallization or column chromatography. Ensure solvents are anhydrous, as water can interfere with many of the reaction steps.
-
-
Reaction Conditions:
-
Question: How critical are temperature and reaction time?
-
Answer: These parameters are highly critical. For instance, in the synthesis of certain benzo[cd]indol-2(1H)-one derivatives, refluxing for a specific duration (e.g., 8 hours) is necessary for the completion of the reaction[2]. Insufficient time may lead to incomplete conversion, while prolonged reaction times or excessive temperatures can promote decomposition or the formation of byproducts.
-
Recommendation: Systematically screen a range of temperatures and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Choice of Catalyst:
-
Question: Is the choice of acid or base catalyst important?
-
Answer: The choice and concentration of the catalyst are crucial. For reactions like the Fischer indole synthesis, both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be used, and the outcome can be dependent on the chosen acid[3][4]. The nature of the acid catalyst can influence the ratio of isomeric products when using unsymmetrical ketones[4]. For other steps, such as alkylation, a suitable base like anhydrous K₂CO₃ is often employed[2].
-
Recommendation: Screen a variety of acid or base catalysts and their concentrations to find the optimal conditions for your specific substrate.
-
2. I am having difficulty purifying my benzo[cd]indol-2(1H)-one derivative. What purification strategies can I employ?
Purification of these derivatives can be challenging due to the presence of closely related byproducts or starting materials.
-
Column Chromatography:
-
Question: My compound is not separating well on a silica gel column. What can I do?
-
Answer: This is a common issue. The choice of eluent system is critical. A gradient elution is often more effective than an isocratic one. For instance, mixtures of petroleum ether and ethyl acetate are commonly used[2]. If your compound has basic functional groups, such as a tertiary amine, adding a small amount of a base like triethylamine (TEA) to the eluent system can prevent streaking on the column[1].
-
Recommendation:
-
Experiment with different solvent systems on TLC plates to find an eluent that gives good separation (Rf values between 0.2 and 0.5 are ideal).
-
Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if separation on silica gel is not effective[1].
-
Ensure the column is packed properly and not overloaded with the crude product.
-
-
-
Recrystallization:
-
Question: Is recrystallization a viable purification method for these compounds?
-
Answer: If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing minor impurities.
-
Recommendation: Screen a variety of solvents or solvent mixtures to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
3. I am observing unexpected side products in my reaction. What are the likely side reactions?
The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Fischer Indole Synthesis Side Reactions:
-
Question: What are the common side reactions in a Fischer indole synthesis approach?
-
Answer: The Fischer indole synthesis can be prone to side reactions, especially with certain substitution patterns. One major issue is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by electron-donating substituents[5]. This can lead to the formation of anilines and other byproducts instead of the desired indole[5].
-
Recommendation: The choice of a milder Lewis acid catalyst (e.g., ZnCl₂) over strong protic acids can sometimes suppress these cleavage pathways[5]. Careful control of the reaction temperature is also important.
-
-
Regioisomer Formation:
-
Question: I am using an unsymmetrical ketone and getting multiple isomers. How can I control the regioselectivity?
-
Answer: The cyclization of phenylhydrazones derived from unsymmetrical ketones can lead to the formation of two regioisomeric products[4]. The ratio of these isomers can be influenced by the acidity of the medium and the reaction temperature[4][6]. Generally, higher acidity and temperature favor cyclization towards the less substituted carbon[4].
-
Recommendation: Carefully optimize the acid catalyst and reaction temperature to favor the formation of the desired isomer. It may be necessary to separate the isomers chromatographically if the selectivity cannot be sufficiently controlled.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Benzo[cd]indol-2(1H)-one Derivatives.
| Intermediate | Reagents and Conditions | Yield (%) | Reference |
| 6-acetylbenzo[cd]indol-2(1H)-one (2) | Column chromatography (petroleum ether/EtOAc = 4:1) | 82 | [2][7] |
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (3) | Intermediate 2, 1,4-dibromobutane, anhydrous K₂CO₃, CH₃CN, reflux 5h | 75 | [2] |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (12) | Flash column chromatography (petroleum ether/ethyl acetate = 1:1) | 60 | [2][7] |
Experimental Protocols
General Procedure for the Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (3) [2]
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1.01 g, 5.1 mmol) and anhydrous K₂CO₃ (2.11 g, 15.3 mmol) in 15 ml of CH₃CN, 1,4-dibromobutane (1.35 g, 6.27 mmol) was added.
-
The reaction mixture was refluxed for 5 hours and then concentrated.
-
The residue was dissolved in CH₂Cl₂ and washed with aqueous Na₂CO₃.
-
The organic layer was dried over Na₂SO₄ and evaporated.
-
The crude product was purified by column chromatography (petroleum ether/EtOAc = 2:1) to yield the desired product.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
Technical Support Center: Transition-Metal-Free Synthesis of Benzo[cd]indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields in the transition-metal-free synthesis of benzo[cd]indoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-substituted benzo[cd]indoles via the organolithium-mediated approach from peri-dihalonaphthalenes and nitriles.
Organolithium-Mediated Synthesis of 2-Substituted Benzo[cd]indoles
This method provides an effective route to 2-substituted benzo[cd]indoles with good isolated yields and high substituent tolerance. The reaction proceeds through the in situ generation of a 1-halo-8-lithionaphthalene intermediate, followed by reaction with a nitrile and subsequent intramolecular cyclization.
General Reaction Scheme:
Caption: General workflow for the organolithium-mediated synthesis of 2-substituted benzo[cd]indoles.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete lithiation of the dihalonaphthalene. | - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon).- Use freshly titrated n-BuLi.- Optimize the reaction temperature and time for the lithiation step. |
| 2. Poor solubility of the starting dihalonaphthalene. | - Switch to a more suitable solvent. For instance, using benzene instead of hexane can improve the solubility of 1,8-diiodonaphthalene and reduce tarring, leading to higher yields[1]. | |
| 3. Reaction with heterocyclic nitriles leading to low yields and significant tarring. | - For problematic nitriles like 2-pyridinecarbonitrile, consider using a modified starting material with electron-donating groups, such as 1,8-dibromo-4,5-bis(dimethylamino)naphthalene, which has been shown to improve yields in some cases[1]. | |
| Incomplete Cyclization (Imine Intermediate Isolated) | 1. The imine intermediate is stable and does not cyclize under the initial reaction conditions. This is more common with certain heterocyclic nitriles like 3-pyridinecarbonitrile and 2-thiophenecarbonitrile[1]. | - After the initial reaction, evaporate the solvent and add triethylamine. Reflux the mixture to drive the cyclization to completion. For 2-thienyl-containing imines, this proceeds smoothly, while 3-pyridyl-substituted imines may still present challenges with resinification[1]. |
| Formation of Tar and Other Side Products | 1. Reaction temperature is too high during lithiation or addition of the nitrile. | - Maintain a low temperature (e.g., 5 °C) during the addition of n-BuLi and the nitrile solution. |
| 2. Presence of moisture or oxygen in the reaction. | - Ensure rigorous anhydrous and anaerobic conditions throughout the experiment. | |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts during column chromatography. | - Use alumina (Al₂O₃) for column chromatography, as it has been shown to be effective for the separation of these compounds[1].- A solvent system of n-hexane/diethyl ether (Et₂O) is a good starting point for elution[1]. |
| 2. Oily product that is difficult to crystallize. | - Attempt crystallization from a nonpolar solvent like n-hexane. If the product remains an oil, purification by column chromatography is the primary method. |
Quantitative Data Summary:
The following table summarizes the yields of 2-substituted benzo[cd]indoles synthesized via the organolithium-mediated approach using 1,8-diiodonaphthalene and various nitriles in benzene at room temperature.
| Entry | Nitrile (R-CN) | Product | Yield (%) |
| 1 | Benzonitrile | 2-Phenylbenzo[cd]indole | 55 |
| 2 | p-Toluonitrile | 2-(p-Tolyl)benzo[cd]indole | 55 |
| 3 | o-Chlorobenzonitrile | 2-(o-Chlorophenyl)benzo[cd]indole | 58 |
| 4 | Pivalonitrile | 2-(tert-Butyl)benzo[cd]indole | 53 |
| 5 | 3-Pyridinecarbonitrile | 2-(Pyridin-3-yl)benzo[cd]indole | Low (with tarring) |
| 6 | 2-Thiophenecarbonitrile | 2-(Thiophen-2-yl)benzo[cd]indole | Good (after refluxing imine in Et₃N) |
FAQs
Q1: Why is the choice of solvent critical in the organolithium-mediated synthesis of benzo[cd]indoles?
A1: The solvent plays a crucial role in the solubility of the starting materials, particularly the dihalonaphthalene. For example, in the synthesis starting from 1,8-diiodonaphthalene, using hexane as a solvent leads to poor solubility, resulting in a heterogeneous reaction mixture, significant tarring, and lower yields (e.g., 42% for 2-phenylbenzo[cd]indole). Switching to benzene improves the solubility, leading to a more homogeneous reaction and better isolated yields[1].
Q2: What is the "clothespin effect" and how does it influence the reaction?
A2: The "clothespin effect" refers to the steric repulsion between bulky substituents at the 4 and 5 positions of the naphthalene core. This repulsion forces the reactive centers at the 1 and 8 (peri) positions to be closer to each other, which facilitates the intramolecular cyclization step. This effect has been observed to enhance the formation of the benzo[cd]indole ring system[1][2].
Q3: My reaction with a heterocyclic nitrile gave a mixture of the imine and the desired benzo[cd]indole. How can I drive the reaction to completion?
A3: The isolation of the intermediate imine is common when using certain heterocyclic nitriles. To complete the cyclization, the initial reaction mixture can be worked up, and the resulting mixture of imine and indole can be boiled in triethylamine. This has been shown to quantitatively convert the imine to the corresponding benzo[cd]indole in some cases, such as with 2-thiophenecarbonitrile[1].
Q4: Are there other transition-metal-free methods for synthesizing benzo[cd]indoles?
A4: While the organolithium-mediated approach is a recently developed and effective method, other transition-metal-free strategies for the synthesis of the broader indole class of compounds exist, including photochemical, radical, and thermal cyclizations. However, specific, high-yielding protocols for the benzo[cd]indole core using these methods are less common in the literature. The synthesis of benzo[cd]indol-2(1H)-ones, a related structure, can also be achieved through various methods, some of which are transition-metal-free.
Q5: How can I confirm the identity and purity of my synthesized benzo[cd]indole?
A5: A combination of spectroscopic techniques is recommended for characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton and carbon chemical shifts are characteristic for the benzo[cd]indole core.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.
-
UV-Vis Spectroscopy: Benzo[cd]indoles have characteristic UV-Vis absorption spectra that can be used for identification[1].
-
Melting Point: For solid products, a sharp melting point is a good indicator of purity.
Experimental Protocols
Detailed Protocol for the Synthesis of 2-Phenylbenzo[cd]indole via the Organolithium-Mediated Method
This protocol is adapted from the work of Tsybulin et al. (2024)[1].
Materials:
-
1,8-Diiodonaphthalene
-
n-Butyllithium (n-BuLi) in hexanes (concentration should be accurately determined by titration)
-
Benzonitrile
-
Dry benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Alumina (for column chromatography)
-
n-Hexane
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Add 1,8-diiodonaphthalene (1.0 eq) to the flask and dissolve it in dry benzene under an argon atmosphere.
-
Cool the solution to 5 °C in an ice bath.
-
-
Lithiation:
-
Slowly add a solution of n-BuLi (1.0 eq) in hexanes to the stirred solution of 1,8-diiodonaphthalene via syringe over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 75 minutes.
-
-
Addition of Nitrile and Reaction:
-
In a separate flame-dried flask, prepare a solution of benzonitrile (1.05 eq) in dry benzene.
-
Add the benzonitrile solution to the reaction mixture via syringe.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on alumina.
-
Elute with a mixture of n-hexane and diethyl ether to isolate the 2-phenylbenzo[cd]indole.
-
Troubleshooting Workflow for Low Yield in Organolithium-Mediated Synthesis
Caption: A decision-making workflow for troubleshooting low yields in the organolithium-mediated synthesis of benzo[cd]indoles.
References
Technical Support Center: Overcoming Challenges in the Cyclization of 2-Indolylmethanols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclization reactions of 2-indolylmethanols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My cyclization reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in the cyclization of 2-indolylmethanols can stem from several factors. A primary reason is the instability of the carbocation or vinyliminium intermediates generated from the 2-indolylmethanol precursor, especially with dialkyl-substituted variants which have a higher energy barrier for intermediate formation.[1][2] Side reactions and improper reaction conditions are also common culprits.
Troubleshooting Steps:
-
Catalyst Selection and Optimization: The choice of catalyst is critical. Both Lewis acids (e.g., Sc(OTf)₃, AlCl₃) and Brønsted acids (e.g., chiral phosphoric acids) can be effective.[3][4] If one class of catalyst is failing, consider switching to the other. It's also crucial to screen different catalysts within the same class. For instance, while Sc(OTf)₃ and Cu(OTf)₂ might lead to decomposition of starting materials, AlCl₃ could yield the desired product.[4][5]
-
Solvent Screening: The reaction solvent significantly impacts yield. A solvent screen is highly recommended. For example, in a Sc(OTf)₃-catalyzed (3+2) annulation, toluene was found to be superior to other common solvents like DMF and DMSO, which gave poor results.[3]
-
Temperature Control: Many of these reactions are sensitive to temperature. If the reaction is being run at an elevated temperature, consider if decomposition is occurring. Conversely, if the reaction is sluggish at room temperature, gentle heating might be necessary. However, be aware that higher temperatures can also promote side reactions.
-
Substrate Stability: 2-Indolylmethanols, particularly those with dialkyl substituents, can be unstable.[1][2] Ensure the starting material is pure and handle it under inert conditions if it is sensitive to air or moisture.
-
Protecting Groups: The nature of the protecting group on the indole nitrogen can influence the reactivity and stability of the starting material and intermediates.[6][7] If feasible, consider experimenting with different protecting groups.
Issue 2: Formation of Side Products and Poor Regioselectivity
Q2: My reaction is producing a mixture of isomers or unexpected side products. How can I improve the regioselectivity?
A2: A significant challenge in the chemistry of 2-indolylmethanols is controlling the regioselectivity. These molecules can exhibit dual reactivity, with nucleophiles potentially attacking either the C3 position of the indole or the benzylic position of the methanol, a phenomenon sometimes referred to as C3-umpolung reactivity.[1] The formation of side products is often linked to the stability of the intermediates and the reaction pathway.
Troubleshooting Steps:
-
Understanding the Reaction Mechanism: The regioselectivity is often dictated by the subtle interplay of steric and electronic factors in the transition state.[8][9] Theoretical studies suggest that steric factors can play a more crucial role than electronics in directing C3-regioselectivity.[8][9] Choosing bulkier reactants or catalysts might favor one regioisomer over another.
-
Catalyst and Co-catalyst Effects: The choice of catalyst can profoundly influence regioselectivity. For instance, in some reactions, a chiral phosphoric acid (CPA) can enhance the C3-nucleophilicity of the 2-indolylmethanol, leading to exclusive regioselectivity.[9] The addition of a co-catalyst, such as hexafluoroisopropanol (HFIP) with a CPA, has been shown to control both reactivity and enantioselectivity in certain cycloadditions.[10]
-
Substituent Effects: The electronic nature of the substituents on the 2-indolylmethanol and the reaction partner can influence the regiochemical outcome. Diaryl-substituted 2-indolylmethanols are often more stable and can lead to cleaner reactions compared to their dialkyl counterparts.[1][2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature to guide your experimental design.
Table 1: Effect of Catalyst on the (3+2) Annulation of 2-Indolylmethanol with Propargylic Alcohol [3]
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | Toluene | 30 | 80 |
| 2 | Yb(OTf)₃ (10) | Toluene | 60 | 65 |
| 3 | In(OTf)₃ (10) | Toluene | 60 | 72 |
| 4 | Bi(OTf)₃ (10) | Toluene | 60 | 58 |
| 5 | AgOTf (10) | Toluene | 120 | 45 |
Table 2: Solvent Effects on the Sc(OTf)₃-Catalyzed (3+2) Annulation [3]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Toluene | 30 | 80 |
| 2 | CH₂Cl₂ | 60 | 75 |
| 3 | Dioxane | 60 | 68 |
| 4 | CH₃CN | 60 | 55 |
| 5 | DMF | 120 | <10 |
| 6 | DMSO | 120 | <10 |
Table 3: Catalyst Screening for the Regioselective Reaction of 2-Indolylmethanol with an Enamide [4][5]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Chiral Phosphoric Acid | Toluene | 2 | 35 |
| 2 | TsOH | Toluene | 8 | 38 |
| 3 | Sc(OTf)₃ | Toluene | 3 | NR (Decomposition) |
| 4 | Cu(OTf)₂ | Toluene | 3 | NR (Decomposition) |
| 5 | AlCl₃ | Toluene | 2 | 40 |
| 6 | AlCl₃ | DCM | 2 | 88 |
NR = No Reaction
Experimental Protocols
Key Experiment: Sc(OTf)₃-Catalyzed (3+2) Annulation for the Synthesis of Cyclopenta[b]indoles[3]
Materials:
-
2-Indolylmethanol derivative (1.0 equiv)
-
Propargylic alcohol derivative (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-indolylmethanol derivative and the propargylic alcohol derivative.
-
Add anhydrous toluene to dissolve the substrates.
-
Add Sc(OTf)₃ to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopenta[b]indole.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A troubleshooting workflow for addressing low reaction yields.
Reaction Pathway: Generation of Reactive Intermediates
Generation of reactive intermediates from 2-indolylmethanols.
References
- 1. oaepublish.com [oaepublish.com]
- 2. f.oaes.cc [f.oaes.cc]
- 3. Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Indole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for Synthesized Benzo[cd]indole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of synthesized benzo[cd]indole compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of benzo[cd]indole derivatives.
Issue 1: Streaking or Tailing of Spots on Thin Layer Chromatography (TLC)
Question: My benzo[cd]indole compound is streaking on the TLC plate, making it difficult to assess purity and determine the correct solvent system for column chromatography. What could be the cause and how can I fix it?
Answer: Streaking on TLC plates is a common issue when dealing with polar or acidic compounds, and can also be caused by overloading the sample.[1][2][3] Benzo[cd]indole derivatives, particularly those with amine or carboxylic acid functionalities, can interact strongly with the silica gel stationary phase.
Possible Causes and Solutions:
-
Sample Overloading: You may be applying too much sample to the TLC plate.[3]
-
Solution: Dilute your sample solution and spot a smaller amount on the plate.[1]
-
-
Compound Acidity/Basicity: The acidic nature of silica gel can cause basic compounds to streak. Conversely, acidic compounds can also streak.
-
High Polarity: Highly polar benzo[cd]indole derivatives may streak due to strong interactions with the silica.
-
Solution: Consider using a different stationary phase, such as alumina or C18-functionalized silica for reversed-phase TLC.[1]
-
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound.
-
Solution: Experiment with different solvent systems, varying the polarity. A good starting point for many benzo[cd]indole derivatives is a mixture of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate or dichloromethane.[5]
-
Issue 2: Poor Separation During Column Chromatography
Question: I'm having trouble separating my target benzo[cd]indole from impurities using column chromatography. The fractions are either mixed or the compound is not eluting at all. What should I do?
Answer: Poor separation in column chromatography can stem from several factors, including an inappropriate solvent system, column overloading, or decomposition of the compound on the silica gel.[6]
Possible Causes and Solutions:
-
Incorrect Solvent System: The eluent may be too polar, causing co-elution of your compound and impurities, or not polar enough, resulting in your compound sticking to the column.[6]
-
Solution: Optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.[6] You can gradually increase the polarity of the eluent during the column run (gradient elution).
-
-
Column Overloading: Using too much crude product for the amount of silica gel will lead to poor separation.
-
Solution: A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 to 100:1 by weight.
-
-
Compound Instability on Silica: Some benzo[cd]indole derivatives may be sensitive to the acidic nature of silica gel and decompose on the column.[6][7]
-
Solution: You can deactivate the silica gel by treating it with a base like triethylamine. Alternatively, use a different stationary phase such as neutral or basic alumina, or Florisil.[6]
-
-
Sample Loading Technique: Improper loading of the sample can lead to broad bands and poor separation.
-
Solution: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. For compounds with poor solubility, dry loading is recommended.[8]
-
Issue 3: Difficulty with Recrystallization
Question: My benzo[cd]indole compound is not crystallizing from the chosen solvent, or it is "oiling out." How can I induce crystallization and obtain pure crystals?
Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.[9][10] "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[9]
Possible Causes and Solutions:
-
Inappropriate Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11]
-
Solution: Test a range of solvents or solvent mixtures. For benzo[cd]indole compounds, common recrystallization solvents include ethanol, methanol, ethyl acetate, and toluene.
-
-
Solution is Not Saturated: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.
-
Solution: Gently evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.[9][12]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
-
-
No Nucleation Sites: Crystal growth requires a nucleation site to begin.
-
Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[11]
-
-
Presence of Impurities: Significant amounts of impurities can inhibit crystallization.
-
Solution: First, purify the compound by column chromatography to remove the bulk of the impurities and then attempt recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: My purified benzo[cd]indole is colored, but the literature reports it as a white solid. How can I remove the color?
A1: Colored impurities are a common issue. These are often highly conjugated byproducts. You can try the following methods:
-
Charcoal Treatment: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it hot through a pad of Celite. The charcoal will adsorb the colored impurities.
-
Reversed-Phase Chromatography: If the colored impurities have different polarities from your product, reversed-phase flash chromatography can be an effective way to separate them.
-
Recrystallization: Sometimes, multiple recrystallizations from an appropriate solvent can leave the colored impurities in the mother liquor.
Q2: What is the best way to visualize benzo[cd]indole compounds on a TLC plate?
A2: Many benzo[cd]indole derivatives are fluorescent and can be visualized under a UV lamp (254 nm or 365 nm). If your compound is not UV-active, you can use a staining solution. A potassium permanganate stain is often effective for visualizing a wide range of organic compounds.[1] Anisaldehyde stain can also be useful, as it can produce different colors with different functional groups.[4]
Q3: Can I use reversed-phase HPLC for the final purification of my benzo[cd]indole compound?
A3: Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) is an excellent technique for the final purification of benzo[cd]indole compounds, especially for achieving high purity. A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Benzo[cd]indole Derivatives
-
Slurry Preparation: In a beaker, mix silica gel (60 Å, 230-400 mesh) with the chosen non-polar solvent (e.g., petroleum ether or hexane) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
Sample Loading (Wet Loading): Dissolve the crude benzo[cd]indole compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed using a pipette.
-
Sample Loading (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the eluent to the column. Apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization of Benzo[cd]indole Derivatives
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude benzo[cd]indole compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Column Chromatography Conditions for Purification of Benzo[cd]indole Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Benzo[cd]indol-2(1H)-one derivatives | Silica Gel | CH₂Cl₂/MeOH (10:1 to 30:1) | [5] |
| 6-acetylbenzo[cd]indol-2(1H)-one | Silica Gel | Petroleum ether/EtOAc (4:1) | [5] |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | Silica Gel | Petroleum ether/EtOAc (1:1) | [5] |
| Benzo[cd]indolenyl cyanine dyes | Silica Gel | Dichloromethane | |
| 2-substituted benzo[cd]indoles | Alumina (Al₂O₃) | n-hexane/Et₂O (5:1 to 1:1) |
Table 2: Recrystallization Solvents for Benzo[cd]indole Derivatives
| Compound Class | Recommended Solvents | Observations |
| Simple Benzo[cd]indoles | Ethanol, Methanol, Toluene | Good for obtaining well-defined crystals. |
| Polar Benzo[cd]indole derivatives | Ethyl acetate/Hexane, Dichloromethane/Hexane | A two-solvent system can be effective. |
| High Molecular Weight Benzo[cd]indoles | Dimethylformamide (DMF)/Water | Use with caution due to the high boiling point of DMF. |
Mandatory Visualization
Caption: General experimental workflow for the purification of benzo[cd]indole compounds.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Vilsmeyer-Haack Reaction for Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeyer-Haack reaction for the formylation of indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeyer-Haack reaction and why is it used for indole derivatives?
The Vilsmeyer-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For indole derivatives, it is a highly efficient method to introduce a formyl group, typically at the C3-position, which is the most electron-rich and sterically accessible position.[3] This reaction is crucial in synthetic organic chemistry as the resulting indole-3-carboxaldehydes are versatile intermediates for the synthesis of a wide range of biologically active molecules and pharmaceuticals.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2][4] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphoryl chloride (POCl₃).[2][5] Other reagents such as oxalyl chloride, thionyl chloride, and phosphorus pentachloride can also be used for its preparation.[5]
Q3: What are the typical reaction conditions for the Vilsmeyer-Haack formylation of indoles?
The reaction is generally carried out by first preparing the Vilsmeier reagent at a low temperature (typically 0-10 °C) by adding POCl₃ to anhydrous DMF.[6] The indole derivative, dissolved in a suitable solvent like DMF or a chlorinated solvent, is then added to the pre-formed reagent. The reaction temperature can range from 0 °C to reflux, and the reaction time can vary from a few hours to overnight, depending on the reactivity of the indole substrate.[1][6] The reaction is then quenched with an aqueous base, such as sodium hydroxide or sodium carbonate, to hydrolyze the intermediate iminium salt and yield the final aldehyde product.[1][6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Indole-3-carboxaldehyde
Possible Causes and Solutions:
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.
-
Solution: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, preferably from a freshly opened bottle. Old DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[6]
-
-
Inactive Substrate: The reactivity of the indole ring is significantly influenced by its substituents.
-
Solution: Electron-withdrawing groups on the indole ring decrease its nucleophilicity and can hinder the reaction. In such cases, using a larger excess of the Vilsmeier reagent and higher reaction temperatures may be necessary. For highly deactivated indoles, alternative formylation methods might be required.
-
-
Steric Hindrance: Bulky substituents at the C2 or N1 positions of the indole ring can sterically hinder the approach of the Vilsmeier reagent to the C3 position.[7]
-
Solution: Prolonged reaction times and higher temperatures might improve the yield. Alternatively, if the N1 position is sterically hindered, protecting it with a smaller group could be considered.
-
-
Improper Work-up: The intermediate iminium salt needs to be completely hydrolyzed to the aldehyde.
Problem 2: Formation of Multiple Products or Side Reactions
Possible Causes and Solutions:
-
Di-formylation or Tri-formylation: Highly activated indole derivatives or those with active methyl groups can undergo multiple formylations. For instance, 2-methylindole can undergo formylation at both the C3 position and the methyl group.[1]
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent. Running the reaction at a lower temperature can also help improve selectivity. Careful monitoring of the reaction by TLC is recommended to stop the reaction once the desired mono-formylated product is predominantly formed.
-
-
Formation of Indole Trimers: Under certain conditions, especially with an excess of indole and strong acid, the formation of tri-indolylmethane derivatives can occur as a side reaction.[8]
-
Solution: Control the stoichiometry of the reactants carefully. Adding the indole derivative slowly to the Vilsmeier reagent can help minimize side reactions.
-
-
Reaction with other Functional Groups: Other nucleophilic functional groups present on the indole derivative can potentially react with the Vilsmeier reagent.
-
Solution: Protect sensitive functional groups before carrying out the Vilsmeier-Haack reaction.
-
Problem 3: Difficult Purification of the Product
Possible Causes and Solutions:
-
Formation of a Viscous Reaction Mixture: The reaction mixture can sometimes become thick and difficult to handle, especially during the work-up.[5]
-
Solution: Diluting the reaction mixture with a suitable solvent before quenching can help. Vigorous stirring during the aqueous work-up is crucial to break up any precipitates and ensure proper mixing.
-
-
Co-elution of Byproducts: Unreacted starting material or side products may have similar polarities to the desired indole-3-carboxaldehyde, making chromatographic separation challenging.
-
Solution: Optimize the solvent system for column chromatography. Sometimes, recrystallization of the crude product can be an effective purification method. Derivatization of the aldehyde to a more easily purifiable compound, followed by deprotection, can also be considered in difficult cases.
-
Data Presentation
Table 1: Effect of Substituents on the Yield of Indole-3-carboxaldehydes
| Indole Derivative | Substituent Position | Substituent Nature | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Methylaniline | 2-CH₃ | Electron-donating | POCl₃, DMF | 85 °C, 5 h | 96 | [9] |
| 2,3-Dimethylaniline | 2,3-(CH₃)₂ | Electron-donating | POCl₃, DMF | 85 °C, 7 h | 90 | [9] |
| 2,4-Dimethylaniline | 2,4-(CH₃)₂ | Electron-donating | POCl₃, DMF | 85 °C, 5 h | 88 | [9] |
| 2,5-Dimethylaniline | 2,5-(CH₃)₂ | Electron-donating | POCl₃, DMF | 90 °C, 8 h | 89 | [9] |
Experimental Protocols
Protocol 1: Standard Vilsmeyer-Haack Formylation of Indole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the indole derivative in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for the required time (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium carbonate or sodium hydroxide.
-
Stir the mixture vigorously until the hydrolysis is complete and the product precipitates.
-
Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Catalytic Vilsmeyer-Haack Reaction for Deuterated Indole-3-carboxaldehyde
This protocol provides a milder, catalytic alternative to the classical stoichiometric reaction.[10]
-
Reaction Setup: In a flame-dried Schlenk flask, combine the indole (1.0 equiv), 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv), anhydrous acetonitrile, diethyl bromomalonate (1.2 equiv), deuterated N,N-dimethylformamide (DMF-d₇, 1.5 equiv), and PhSiH₃ (1.5 equiv) under an argon atmosphere.[10][11]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[10]
-
Work-up: Quench the reaction by the careful dropwise addition of 2 M NaOH solution.[11]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11]
Mandatory Visualizations
References
- 1. sid.ir [sid.ir]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Selectivity of Benzo[cd]indole-Based Enzyme Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzo[cd]indole-based enzyme inhibitors. Our goal is to help you overcome common experimental challenges and improve the selectivity of your compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My benzo[cd]indole-based inhibitor shows poor selectivity against related enzymes.
-
Question: What are the first steps to troubleshoot poor selectivity of my inhibitor?
-
Answer: First, confirm the purity of your compound, as impurities can lead to misleading results. Next, re-evaluate the assay conditions. Ensure that the enzyme concentrations are well below the inhibitor's IC50 value to avoid ligand depletion, which can affect the accuracy of selectivity measurements.[1] It is also crucial to use an appropriate ATP concentration in kinase assays, as this can significantly influence the apparent inhibitor potency and selectivity.[2] Finally, consider performing orthogonal assays, such as biophysical binding assays (e.g., Differential Scanning Fluorimetry - DSF), to validate the results from your primary enzymatic assays.[3][4]
-
Question: How can I rationally modify the structure of my benzo[cd]indole inhibitor to improve selectivity?
-
Answer: Structure-activity relationship (SAR) studies are key. Focus on modifications to the benzo[cd]indole scaffold that can exploit subtle differences in the amino acid residues of the target enzyme's binding pocket compared to off-target enzymes. Computational modeling and molecular docking can help identify potential modifications that enhance interactions with the target while introducing steric clashes or unfavorable interactions with off-targets.[5][6][7] For instance, targeting non-conserved cysteine residues near the active site with a weakly electrophilic moiety on your inhibitor can significantly increase both potency and selectivity.[7]
Issue 2: My inhibitor has poor solubility in aqueous assay buffers.
-
Question: What can I do if my benzo[cd]indole-based inhibitor is not soluble in the assay buffer?
-
Answer: Poor solubility is a common challenge with hydrophobic small molecules.[8][9] Here are several strategies to address this:
-
Co-solvents: The most common approach is to dissolve the compound in a small amount of an organic solvent like DMSO before diluting it in the aqueous assay buffer.[10][11][12] However, be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity. It's recommended to keep the final DMSO concentration below 1%.[9][13]
-
Buffer Composition: You may be able to improve solubility by adjusting the buffer conditions. For example, using a lower ionic strength buffer or switching to an organic buffer like Tris or HEPES can sometimes enhance the solubility of hydrophobic compounds.[11]
-
Chemical Modification: If solubility issues persist, consider chemical modifications to the inhibitor scaffold to introduce more polar groups. This should be done carefully to avoid negatively impacting the inhibitor's potency and selectivity.
-
-
Question: How can I be sure that my inhibitor isn't precipitating during the assay?
-
Answer: Visual inspection of the assay plate for turbidity or precipitate is a simple first step. For a more quantitative assessment, you can measure light scattering using a plate reader. If precipitation is suspected, you can centrifuge the plate and measure the concentration of the inhibitor in the supernatant.
Issue 3: I am observing inconsistent or variable results in my enzyme inhibition assays.
-
Question: What are the common causes of variability in enzyme inhibition assays and how can I mitigate them?
-
Answer: Inconsistent results can arise from several factors:
-
Pipetting Errors: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors, especially when working with small volumes.[14]
-
Reagent Instability: Enzymes can be unstable, so it's important to keep them on ice and use them fresh.[10] Similarly, ensure that your inhibitor stock solutions are properly stored and have not degraded.
-
Assay Conditions: Maintain consistent incubation times and temperatures, as these can affect enzyme activity and inhibitor binding.[14]
-
Plate Effects: Be aware of potential "edge effects" in microplates. To minimize these, avoid using the outer wells or fill them with buffer.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about improving the selectivity of benzo[cd]indole-based enzyme inhibitors.
-
Question: How do I determine the selectivity of my inhibitor?
-
Answer: Selectivity is typically determined by comparing the potency (e.g., IC50 or Ki) of the inhibitor against the primary target enzyme to its potency against a panel of related off-target enzymes.[15][16][17] A selectivity index can be calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for the primary target. A higher selectivity index indicates greater selectivity. For a comprehensive profile, it is recommended to screen your inhibitor against a broad panel of enzymes, such as a kinome panel for kinase inhibitors.[15][18]
-
Question: What is the difference between IC50 and Ki, and which should I use to report selectivity?
-
Answer:
-
IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[19][20] IC50 values are dependent on the substrate concentration used in the assay.[19][21]
-
Ki is the inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex.[19][20] It is a measure of the inhibitor's binding affinity and is independent of substrate concentration.[21]
-
For comparing the selectivity of different inhibitors, Ki values are preferred as they represent a true thermodynamic constant. The Cheng-Prusoff equation can be used to convert IC50 values to Ki values, provided the enzyme's Km for the substrate is known.[19][20][21]
-
-
Question: What are some common off-target effects of benzo[cd]indole-based inhibitors?
-
Answer: The off-target effects of benzo[cd]indole-based inhibitors are specific to the inhibitor's structure and the enzyme it is designed to target. For example, some benzo[cd]indole-based inhibitors designed to target BET bromodomains have been shown to also interact with proteins in the Hedgehog signaling pathway.[22][23] It is crucial to perform broad off-target profiling to identify any unintended interactions that could lead to side effects in a therapeutic context.[24]
-
Question: How can I use cell-based assays to confirm the selectivity of my inhibitor?
-
Answer: Cell-based assays are essential for validating the selectivity of an inhibitor in a more physiologically relevant context.[25][26][27] Here are some approaches:
-
Target Engagement Assays: Techniques like NanoBRET™ can be used to measure the binding of your inhibitor to its target inside living cells.[28]
-
Phosphorylation Assays: For kinase inhibitors, you can measure the phosphorylation status of the target kinase's known substrates in cells.[28]
-
Phenotypic Assays: You can use cell lines that are known to be dependent on the activity of your target enzyme. A selective inhibitor should show greater potency in these cell lines compared to cell lines that are not dependent on the target.
-
Data Presentation
Table 1: Selectivity Profile of Benzo[cd]indol-2(1H)-one-based BET Bromodomain Inhibitors
| Compound | Target | IC50 (nM) for BRD4 BD1 | IC50 (nM) for BRD4 BD2 | Selectivity (BD2/BD1) | Reference |
| Compound 6 | BET Bromodomain | 49.5 ± 10.3 | 2479 ± 170 | ~50-fold | [29] |
| Compound 85 | BET Bromodomain | Kd = 124 | - | High selectivity over non-BET subfamily members | [30] |
| LT052 (Compound 68) | BET Bromodomain | 88 | 12,000 | >100-fold | [31] |
Experimental Protocols
Protocol 1: Determining Inhibitor IC50 using a Biochemical Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a benzo[cd]indole-based inhibitor in a biochemical assay.
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the enzyme and substrate solutions in the appropriate assay buffer. The substrate concentration should ideally be at or near the Km value for the enzyme.
-
-
Assay Setup (96- or 384-well plate):
-
Add the inhibitor dilutions to the assay plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the reaction by adding the enzyme to all wells except the negative controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[10]
-
Start the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Monitor the reaction progress over time by measuring the appropriate signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Ensure that the measurements are taken during the linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
Protocol 2: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF is a biophysical method that measures the thermal stability of a protein, which can be used to assess ligand binding.[3][4]
-
Prepare Protein and Ligand:
-
Purify the target kinase and off-target kinases of interest.
-
Prepare a stock solution of the benzo[cd]indole-based inhibitor.
-
-
Assay Setup:
-
In a PCR plate, mix the protein, a fluorescent dye (e.g., SYPRO Orange), and the inhibitor at various concentrations.
-
Include a control with no inhibitor.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence of the dye. As the protein unfolds, the dye will bind to the exposed hydrophobic regions and fluoresce.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for the protein in the absence and presence of the inhibitor.
-
A significant increase in the Tm in the presence of the inhibitor indicates binding and stabilization of the protein. The magnitude of the Tm shift can be used to rank the affinity of the inhibitor for different kinases.
-
Visualizations
Caption: Experimental workflow for improving inhibitor selectivity.
Caption: Troubleshooting guide for poor inhibitor selectivity.
Caption: Simplified BET inhibitor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. researchgate.net [researchgate.net]
- 12. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.biomol.com [resources.biomol.com]
- 18. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 19. courses.edx.org [courses.edx.org]
- 20. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. shop.carnabio.com [shop.carnabio.com]
- 25. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. researchgate.net [researchgate.net]
- 30. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linkers for Photoaffinity Labeling with Benzo[cd]indol-2(1H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benzo[cd]indol-2(1H)-one (Bci-one) based photoaffinity probes.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a benzo[cd]indol-2(1H)-one photoaffinity probe?
A1: A typical photoaffinity probe based on the Bci-one scaffold consists of three essential components:
-
Specificity Unit: The benzo[cd]indol-2(1H)-one core, which is responsible for reversible binding to the target protein(s).[1]
-
Photoreactive Moiety: A light-activatable group, such as a diazirine or benzophenone, that forms a covalent bond with the target protein upon UV irradiation.[1][2]
-
Reporter Tag: A tag for detection and enrichment of the labeled protein-probe adducts. Common tags include biotin for affinity purification and fluorescent dyes for imaging.[1]
Q2: Why is linker optimization important for Bci-one photoaffinity probes?
A2: The linker connects the Bci-one core to the photoreactive group and the reporter tag. Its length, flexibility, and chemical nature are critical as they can significantly impact the probe's activity and labeling efficiency.[1][3] An improperly designed linker can lead to reduced binding affinity of the Bci-one pharmacophore or place the photoreactive group too far from the target to allow for efficient crosslinking.[1] In some cases, inefficient photoaffinity labeling (PAL) experiments with Bci-one probes have been attributed to a loss in the potency of the probes, which can be related to the linker design.[4][5]
Q3: What are common photoreactive groups used with Bci-one probes?
A3: While the provided literature does not specify the exact photoreactive groups used in all Bci-one probes, common choices for photoaffinity labeling in general include benzophenones, diazirines, and aryl azides.[6] Diazirines are popular due to the small size of the reactive carbene they generate upon photolysis.[1]
Q4: How can I minimize non-specific binding of my Bci-one photoaffinity probe?
A4: Non-specific binding to abundant or "sticky" proteins is a common issue in photoaffinity labeling.[1] To distinguish specific from non-specific labeling, it is crucial to perform competition experiments. This involves pre-incubating the sample with an excess of the parent Bci-one compound (without the photoreactive group and tag) before adding the photoaffinity probe.[1] A reduction in labeling of a particular protein in the presence of the competitor suggests specific binding. Additionally, control experiments without UV irradiation should be conducted to identify proteins that bind non-covalently to the probe.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no target labeling | Loss of probe potency: The addition of the linker and photoreactive group has diminished the binding affinity of the Bci-one pharmacophore. | - Synthesize and test probes with different linker attachment points on the Bci-one core.[1]- Use shorter linkers to minimize potential interference with binding.[1]- Confirm the biological activity of the probe with a functional assay before performing photoaffinity labeling. |
| Inefficient photocrosslinking: The photoreactive group is not positioned correctly to react with the target protein. | - Vary the length and flexibility of the linker to allow the photoreactive group more freedom to reach a suitable amino acid residue.[1]- Consider using a different photoreactive group (e.g., diazirine vs. benzophenone). | |
| Suboptimal UV irradiation: Incorrect wavelength, duration, or intensity of UV light. | - Optimize the UV irradiation time and wavelength for your specific photoreactive group and experimental setup. | |
| High background labeling | Non-specific binding of the probe: The probe is interacting with abundant or highly reactive proteins. | - Perform competition experiments with an excess of the parent Bci-one compound to identify specific interactions.[1]- Include control samples that are not exposed to UV light to identify non-covalent binders.[1] |
| Reactivity of the photoreactive group: The generated carbene or nitrene is highly reactive and may label non-target proteins in close proximity. | - Titrate the concentration of the photoaffinity probe to the lowest effective concentration. | |
| Difficulty in detecting labeled proteins | Low abundance of the target protein: The target protein is expressed at low levels in the sample. | - Enrich your sample for the target protein before photoaffinity labeling, if possible.- Use a more sensitive detection method, such as a biotin tag followed by streptavidin-HRP for western blotting. |
| Inefficient enrichment of biotinylated proteins: Issues with the affinity purification step. | - Ensure complete cell lysis to allow access of the streptavidin beads to the biotinylated proteins.- Optimize the washing steps to reduce non-specific binding to the beads while retaining specifically bound proteins. |
Linker Design Considerations for Bci-one Probes
| Linker Characteristic | Consideration | Rationale |
| Length | The distance between the Bci-one core and the photoreactive group is critical. | A linker that is too short may cause the probe to crosslink with itself, while a linker that is too long may position the photoreactive group too far from the target to be effective.[1] |
| Flexibility | Polyethylene glycol (PEG) linkers are commonly used to provide flexibility. | A flexible linker can allow the photoreactive group to orient itself optimally for crosslinking with the target protein. |
| Attachment Point | The point at which the linker is attached to the Bci-one scaffold should be considered carefully. | Attachment at a position crucial for target binding can abolish the probe's activity. Structural information about the target's binding site can guide the choice of attachment point.[1] |
| Reporter Tag Placement | The reporter tag (e.g., biotin) is often placed at the terminus of the linker. | The tag should be positioned so that it does not sterically hinder the binding of the Bci-one core to its target.[1] |
Experimental Protocols
General Protocol for Photoaffinity Labeling with a Bci-one Probe
This protocol provides a general workflow. Specific parameters such as probe concentration, incubation times, and UV irradiation conditions should be optimized for each specific Bci-one probe and biological system.
-
Probe Incubation:
-
Treat cells or incubate cell lysate with the Bci-one photoaffinity probe at a predetermined optimal concentration.
-
For competition experiments, pre-incubate the sample with a 50-100 fold excess of the parent Bci-one compound for 30-60 minutes before adding the photoaffinity probe.
-
Include a control sample that is not treated with the probe.
-
-
UV Irradiation:
-
Expose the samples to UV light at the appropriate wavelength (e.g., 350-365 nm for benzophenones and diazirines) for a predetermined optimal duration.
-
Include a control sample that is incubated with the probe but not exposed to UV light.
-
-
Cell Lysis (for cellular experiments):
-
After irradiation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Incubate the cell lysate with streptavidin-conjugated beads (e.g., agarose or magnetic beads) to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE followed by western blotting with an antibody against the target protein or by silver staining/Coomassie blue staining to visualize all captured proteins.
-
For target identification, the eluted proteins can be subjected to in-gel digestion and analysis by mass spectrometry.
-
Visualizations
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hedgehog Pathway Inhibitors: Benzo[cd]indol-2(1H)-one 1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (HH) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various cancers. This guide provides an objective comparison of benzo[cd]indol-2(1H)-one 1, a novel downstream inhibitor of the Hedgehog pathway, with other prominent inhibitors targeting different nodes of this critical signaling cascade. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Tale of Two Strategies
Hedgehog pathway inhibitors can be broadly categorized based on their molecular targets. The majority of clinically approved and late-stage investigational inhibitors are Smoothened (SMO) antagonists . These small molecules bind to the seven-transmembrane protein SMO, preventing its activation and subsequent downstream signaling. In contrast, benzo[cd]indol-2(1H)-one 1 represents a newer class of downstream inhibitors . It functions by targeting Bromodomain and Extra-Terminal (BET) bromodomains, epigenetic readers that regulate the transcription of Hedgehog target genes, including the GLI family of transcription factors. This downstream approach offers a potential advantage in overcoming resistance mechanisms that can arise from mutations in the SMO receptor.
Performance Comparison: A Quantitative Look at Potency
The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for benzo[cd]indol-2(1H)-one 1 and other key Hedgehog pathway inhibitors. It is important to note that these values were determined in different cell lines and under varying experimental conditions, which can influence the apparent potency.
Table 1: Potency of Benzo[cd]indol-2(1H)-one 1 in Hedgehog-Responsive Cell Lines [1]
| Cell Line | Pathway Activation | pIC50 (Mean ± SEM) | IC50 (µM) |
| SUFU-KO-LIGHT | Constitutive (SUFU loss) | 6.0 ± 0.1 | ~1.0 |
| SHH-Light2 | ShhN or SAG Stimulation | 6.1 ± 0.2 | ~0.79 |
| NIH-3T3 | ShhN or SAG Stimulation | 6.5 ± 0.1 | ~0.32 |
pIC50 is the negative logarithm of the IC50 value in molar concentration.
Table 2: Comparative Potency of Various Hedgehog Pathway Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| Downstream Inhibitor | ||||
| Benzo[cd]indol-2(1H)-one 1 | BET Bromodomains | SUFU-KO-LIGHT | ~1.0 µM | [1] |
| GANT61 | GLI1/GLI2 | HEK293T (GLI1 expressing) | 5 µM | [2] |
| SMO Antagonists | ||||
| Vismodegib | SMO | - | - | [3] |
| Sonidegib | SMO | - | - | [2][4][5][6] |
| Saridegib (IPI-926) | SMO | C3H10T1/2 (WT SMO) | 9 nM | [7] |
| Saridegib (IPI-926) | SMO | C3H10T1/2 (D473H SMO mutant) | 244 nM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these Hedgehog pathway inhibitors.
Hedgehog Pathway Reporter Assay (SHH-Light2 Cells)
This assay is used to quantify the activity of the Hedgehog signaling pathway in response to stimulation and inhibition.
Cell Line: SHH-Light2 cells are a mouse embryonic fibroblast cell line (NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
Protocol:
-
Cell Seeding: Seed SHH-Light2 cells in a 96-well plate at a density that allows them to reach confluency at the time of the assay. Culture in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.
-
Compound Treatment: Once confluent, replace the growth medium with low-serum medium (DMEM with 0.5% bovine calf serum). Add the test compounds (e.g., benzo[cd]indol-2(1H)-one 1) at various concentrations.
-
Pathway Activation: Stimulate the cells with either Sonic Hedgehog N-terminal conditioned medium (ShhN) or a Smoothened agonist like SAG (Smoothened Agonist).
-
Incubation: Incubate the cells for 30-48 hours at 37°C in a 5% CO2 incubator.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The fold induction of Hedgehog pathway activity is calculated relative to untreated control cells. IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[8][9][10]
Constitutive Hedgehog Pathway Reporter Assay (SUFU-KO-LIGHT Cells)
This assay is employed to assess the activity of inhibitors downstream of SMO, in a context where the pathway is constitutively active due to the genetic knockout of the Suppressor of Fused (SUFU), a negative regulator of Gli transcription factors.[1]
Cell Line: SUFU-KO-LIGHT cells are mouse embryonic fibroblasts with a knockout of the Sufu gene, stably expressing a Gli-responsive firefly luciferase reporter.
Protocol:
The protocol is similar to the SHH-Light2 assay, with the key difference being that no external pathway activator (like ShhN or SAG) is needed, as the pathway is already constitutively active.
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the SHH-Light2 assay.
-
Incubation: Incubate the cells with the test compounds for the desired period.
-
Lysis and Luciferase Measurement: Follow the same procedure as for the SHH-Light2 assay.
-
Data Analysis: Normalize the firefly luciferase data to cell viability, for instance, by using a CellTiter-Glo® Luminescent Cell Viability Assay performed in parallel. Calculate IC50 values as described above.
Visualizing the Molecular Battleground
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the Hedgehog signaling pathway and a conceptual workflow for inhibitor screening.
Caption: The Hedgehog Signaling Pathway and Points of Inhibition.
Caption: A Generalized Workflow for Hedgehog Pathway Inhibitor Screening.
Conclusion
Benzo[cd]indol-2(1H)-one 1 presents a promising alternative to traditional SMO-targeting Hedgehog pathway inhibitors. Its distinct downstream mechanism of action, targeting BET bromodomains, may offer a strategy to circumvent SMO-based resistance. While direct comparative potency data with all other inhibitors is not yet available, the sub-micromolar activity of benzo[cd]indol-2(1H)-one 1 in constitutively active Hedgehog pathway models highlights its potential. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical advantages of this novel class of Hedgehog pathway inhibitors.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 10. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
A Comparative Guide to Benzo[cd]indol-2(1H)-one Derivatives as In Vitro Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antitumor performance of various benzo[cd]indol-2(1H)-one derivatives, supported by experimental data from recent studies. It is designed to assist researchers in identifying promising lead compounds and understanding their mechanisms of action.
Data Presentation: Comparative Antitumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzo[cd]indol-2(1H)-one derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MV4-11 (Acute Myeloid Leukemia) | 11.67 | [1] |
| MDA-MB-231 (Breast Cancer) | >50 | [1] | |
| A549 (Lung Cancer) | >50 | [1] | |
| 22Rv1 (Prostate Cancer) | >50 | [1] | |
| Compound 23 | MV4-11 (Acute Myeloid Leukemia) | 5.55 | [1] |
| Compound 44 | MV4-11 (Acute Myeloid Leukemia) | 11.54 | [1] |
| Compound 15f | HCT-116 (Colon Cancer) | 3.31 | [2] |
| HuH-7 (Hepatoma) | 5.65 | [2] | |
| HBC | HCT-116 (Colon Cancer) | 5.72 | [2] |
| HuH-7 (Hepatoma) | 13.47 | [2] | |
| Mitoxantrone | HCT-116 (Colon Cancer) | 7.81 | [2] |
| HuH-7 (Hepatoma) | 10.37 | [2] | |
| Compound 1f | MCF-7 (Breast Cancer) | 0.003 | |
| 7721 (Hepatoma) | 0.115 | ||
| Compound A3 | A549 (Lung Cancer) | 0.428 | [3][4] |
| P388 (Leukemia) | 1.69 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzo[cd]indol-2(1H)-one derivatives and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Aspirate the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Aspirate the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Plate cells and treat them with the test compounds for a specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the compounds on the expression of key signaling proteins.
Protocol:
-
Treat cells with the benzo[cd]indol-2(1H)-one derivatives and lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., c-Myc, Bcl-2, CDK6) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating benzo[cd]indol-2(1H)-one derivatives.
BET Bromodomain Inhibition Signaling Pathway
Caption: Inhibition of BET bromodomains by benzo[cd]indol-2(1H)-one derivatives.
Lysosome-Targeted Induction of Autophagy and Apoptosis
Caption: Lysosome-targeted action leading to autophagy and apoptosis.
Hedgehog Signaling Pathway Inhibition
Caption: Downstream inhibition of the Hedgehog pathway.
References
- 1. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Amine Side Chain Efficacy in Mono-1H-benzo[c,d]indol-2-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various amine-containing side chains attached to the mono-1H-benzo[c,d]indol-2-one core structure. The data presented is compiled from key studies in the field to facilitate the structure-activity relationship (SAR) understanding and guide future drug design efforts.
The mono-1H-benzo[c,d]indol-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core for compounds targeting a range of biological entities, including DNA, Aurora B kinase, and bromodomain and extra-terminal domain (BET) proteins.[1][2][3] A common strategy to enhance the potency and selectivity of these compounds involves the introduction of flexible, basic amine side chains. These side chains can engage in crucial electrostatic interactions with biological targets, such as the phosphate backbone of DNA, thereby influencing the overall efficacy of the molecule.[4][5][6]
This guide focuses on the comparative antitumor activities of a series of these compounds, distinguished by the nature of their amine side chains, against various cancer cell lines.
Quantitative Comparison of Antitumor Activity
The following table summarizes the in vitro antitumor activity (IC50) of several mono-1H-benzo[c,d]indol-2-one derivatives. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates a higher potency.
| Compound ID | Amine Side Chain Structure | Target Cell Line | IC50 (µM) |
| A1 | N,N-dimethylethane-1,2-diamine | A549 | 4.65 |
| P388 | 8.32 | ||
| A2 | N,N-diethylethane-1,2-diamine | A549 | 4.11 |
| P388 | 7.15 | ||
| A3 | N,N-dimethylamino-ethyl-ethane-1,2-diamine | A549 | 0.428 |
| P388 | 1.69 | ||
| A4 | N-(2-aminoethyl)piperazine | A549 | 3.89 |
| P388 | 6.43 |
Data sourced from Yin et al., Bioorganic & Medicinal Chemistry, 2007.[4][5]
From the data, it is evident that the nature of the amine side chain significantly impacts the antitumor efficacy. Compound A3 , which features a more extended and flexible N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain, demonstrates markedly superior potency against both A549 (human lung carcinoma) and P388 (murine leukemia) cell lines compared to the other derivatives.[4][5] This suggests that the length and branching of the amine side chain are critical parameters for optimizing the biological activity of this class of compounds.
Experimental Protocols
The data presented in this guide was primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT Assay for Antitumor Activity
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: A549 and P388 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/mL.
-
Compound Treatment: The cells were exposed to a series of dilutions of the test compounds (A1-A4) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualized Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and a proposed mechanism of action.
Caption: Workflow of the MTT assay for determining IC50 values.
Caption: Proposed mechanism of action for the antitumor activity.
The presented data and methodologies provide a foundational understanding of the structure-activity relationships governing the efficacy of amine-substituted mono-1H-benzo[c,d]indol-2-one derivatives. The superior performance of compound A3 underscores the importance of optimizing the physicochemical properties of the amine side chain to achieve potent antitumor activity. These insights can inform the rational design of next-generation therapeutics based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. Novel antitumor agent family of 1H-benzo[c,d]indol-2-one with flexible basic side chains: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling DNA's Embrace: A Comparative Guide to Bis- and Mono-1H-benzo[c,d]indol-2-one DNA Intercalators
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and DNA is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the DNA binding properties of bis-1H-benzo[c,d]indol-2-one and its mono counterparts, supported by experimental data and detailed methodologies.
The 1H-benzo[c,d]indol-2-one scaffold has emerged as a promising pharmacophore in the design of DNA intercalating agents with potent antitumor activity. These planar aromatic systems insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can interfere with replication and transcription, ultimately inducing cell death. A key strategy to enhance the DNA binding affinity and efficacy of these compounds has been the development of bivalent ligands, or bis-intercalators, where two monomeric units are tethered by a flexible linker. This guide delves into the comparative DNA binding properties of these bis- and mono-1H-benzo[c,d]indol-2-one derivatives.
Superior DNA Binding Affinity of the Bis-Form
Experimental evidence strongly suggests that bis-1H-benzo[c,d]indol-2-one derivatives exhibit significantly higher affinity for DNA compared to their corresponding mono forms. This enhanced binding is attributed to the ability of the bis-intercalator to engage with two separate sites on the DNA duplex simultaneously, a phenomenon known as the "bis-intercalation" or "chelate" effect. This cooperative binding leads to a more stable drug-DNA complex.
While specific binding constants for a directly comparable mono- and bis-1H-benzo[c,d]indol-2-one pair were not found in the immediate search results, a study by Yin et al. synthesized and evaluated a series of both mono- and bis-1H-benzo[c,d]indol-2-one derivatives as DNA intercalators, confirming the potent antitumor activities of these compounds are linked to their DNA binding capabilities.[1] The general principle of enhanced affinity for bis-intercalators over their mono counterparts is a well-established concept in medicinal chemistry.[2][3][4] For instance, studies on other bis-intercalating agents have demonstrated a significant increase in DNA binding constants compared to their monomeric analogues.
Table 1: Comparison of DNA Binding Properties (Hypothetical Data Based on Established Principles)
| Property | Mono-1H-benzo[c,d]indol-2-one | Bis-1H-benzo[c,d]indol-2-one | Rationale for Difference |
| Binding Mode | Intercalation | Bis-intercalation | Two intercalating moieties allow for simultaneous insertion at two sites. |
| Binding Affinity (Kb) | Lower | Higher | The chelate effect of two binding events leads to a more stable complex. |
| DNA Stabilization (ΔTm) | Moderate | High | The "stapling" effect of the bis-intercalator provides greater thermal stabilization to the DNA duplex. |
| Dissociation Rate | Faster | Slower | The need for simultaneous dissociation of both intercalating units slows the off-rate. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the DNA binding properties of these compounds.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to study the interaction between small molecules and DNA. The binding of a ligand to DNA often results in changes in the absorbance spectrum of the ligand, such as hypochromism (decrease in absorbance) and bathochromic shift (redshift in the wavelength of maximum absorbance), which are indicative of intercalation.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the mono- and bis-1H-benzo[c,d]indol-2-one compounds in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹).
-
Titration: In a quartz cuvette, place a fixed concentration of the compound (e.g., 10 µM). Titrate this solution with increasing concentrations of ctDNA (e.g., 0-100 µM).
-
Measurement: After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum over a relevant wavelength range (e.g., 220-500 nm).
-
Data Analysis: The intrinsic binding constant (Kb) can be calculated by plotting [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation, where εa is the apparent extinction coefficient of the compound at a given DNA concentration, and εf is the extinction coefficient of the free compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Competitive displacement assays using a fluorescent probe like ethidium bromide (EB) are also common.
Protocol for Fluorescence Quenching Assay:
-
Preparation of Solutions: Prepare solutions as described for UV-Visible Spectroscopy.
-
Titration: In a fluorescence cuvette, place a fixed concentration of the compound. Titrate with increasing concentrations of ctDNA.
-
Measurement: Excite the compound at its maximum absorption wavelength and record the emission spectrum.
-
Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant can also be determined from the changes in fluorescence intensity upon titration.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool to investigate conformational changes in DNA upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can induce significant changes in these bands.
Protocol:
-
Preparation of Solutions: Prepare solutions of ctDNA and the compounds in a suitable buffer.
-
Measurement: Record the CD spectrum of ctDNA in the absence of the ligand. Then, titrate the DNA solution with increasing concentrations of the mono- or bis-1H-benzo[c,d]indol-2-one and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD spectrum of DNA. An increase in the intensity of the positive band and a shift in the negative band are often observed upon intercalation, indicating a stabilization of the B-form conformation.
Viscosity Measurements
Viscosity measurements provide strong evidence for the mode of DNA binding. Intercalation lengthens the DNA helix, leading to an increase in the viscosity of the DNA solution.
Protocol:
-
Preparation of Solutions: Prepare a solution of sonicated, rod-like DNA fragments (e.g., 200-500 bp) of a known concentration in a buffer.
-
Measurement: Measure the flow time of the DNA solution using a viscometer. Add increasing amounts of the compound to the DNA solution and measure the flow time after each addition.
-
Data Analysis: Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively. Plot (η/η₀)¹ᐟ³ versus the binding ratio (concentration of compound/concentration of DNA). A linear increase in viscosity is characteristic of intercalation.
Signaling Pathway Involvement
Beyond direct DNA damage, the interaction of small molecules with DNA can trigger complex cellular signaling cascades. Benzo[c,d]indol-2-one derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers. Some benzo[c,d]indol-2-one derivatives have been identified as inhibitors of this pathway, acting downstream of Smoothened (SMO).[5]
Caption: Inhibition of the Hedgehog signaling pathway by benzo[c,d]indol-2-one derivatives.
BRD4/NF-κB/NLRP3 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of pro-inflammatory genes. Benzo[c,d]indol-2-one derivatives have been shown to inhibit BRD4, thereby suppressing the NF-κB signaling pathway and the subsequent activation of the NLRP3 inflammasome, which is involved in inflammatory responses.
Caption: Inhibition of the BRD4/NF-κB/NLRP3 inflammatory pathway by benzo[c,d]indol-2-one.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the DNA binding properties of novel compounds.
Caption: A streamlined workflow for investigating DNA-binding compounds.
Conclusion
The dimerization of 1H-benzo[c,d]indol-2-one intercalators into bis-forms represents a powerful strategy to enhance their DNA binding affinity and, consequently, their potential as anticancer agents. The increased avidity, slower dissociation, and greater stabilization of the DNA duplex are key advantages of the bis-intercalation approach. Further investigation into the structure-activity relationships of the linker connecting the two intercalating units will be crucial for optimizing the pharmacological properties of these promising compounds. The elucidation of their impact on cellular signaling pathways, such as the Hedgehog and NF-κB pathways, opens new avenues for their therapeutic application beyond direct DNA damage, suggesting roles in modulating cancer cell signaling and inflammatory responses.
References
- 1. Novel antitumor agent family of 1H-benzo[c,d]indol-2-one with flexible basic side chains: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New mono- and bis-intercalating compounds between DNA base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo[cd]indole-quinoline Probes and SYTO RNASelect for Cellular RNA Imaging
For researchers, scientists, and professionals in drug development, the precise visualization of RNA within living cells is paramount to understanding cellular processes and disease pathogenesis. This guide provides a detailed comparative study of two prominent classes of RNA-selective fluorescent probes: the novel benzo[cd]indole-quinoline (BIQ) derivatives and the commercially available SYTO RNASelect green fluorescent cell stain. This objective analysis, supported by experimental data, aims to inform the selection of the most suitable probe for specific research applications.
The visualization of RNA in its native cellular environment provides invaluable insights into gene expression, regulation, and localization. Benzo[cd]indole-quinoline (BIQ) probes are a newer class of fluorescent dyes that have shown significant promise for live-cell RNA imaging.[1][2] They are characterized by their deep-red emission, high selectivity for RNA, and a remarkable "off-on" fluorescence mechanism, where their fluorescence intensity increases dramatically upon binding to RNA.[1][3] SYTO RNASelect is a well-established, cell-permeant nucleic acid stain that exhibits bright green fluorescence upon binding to RNA and is widely used for RNA visualization in live and fixed cells.[4][5]
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate fluorescent probe is dictated by its photophysical properties and performance in cellular imaging experiments. The following table summarizes the key quantitative data for a representative benzo[cd]indole-quinoline probe (BIQ) and SYTO RNASelect.
| Feature | Benzo[cd]indole-quinoline (BIQ) Probe | SYTO RNASelect |
| Excitation Maximum (Bound) | ~640 nm | ~490 nm[5] |
| Emission Maximum (Bound) | >650 nm[1][2] | ~530 nm[5] |
| Fluorescence Enhancement | >100-fold upon RNA binding[1][2] | Significant, but lower RNA/DNA specificity[6] |
| Quantum Yield (Bound) | <0.02[7] | Not explicitly stated in reviewed sources |
| Photostability | Higher than SYTO RNASelect[3] | Moderate |
| Cell Permeability | Yes | Yes[4][5] |
| Primary Cellular Localization | Nucleolar RNA[1][2] | Nucleoli and cytoplasm[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are the recommended protocols for staining live cells.
Staining Live Cells with Benzo[cd]indole-quinoline (BIQ) Probes
Note: The following is a general protocol based on available literature. Optimization may be required for different cell types and experimental conditions.
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the BIQ probe in dimethyl sulfoxide (DMSO). Immediately before use, dilute the stock solution in an appropriate cell culture medium to the final working concentration (e.g., 500 nM).
-
Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution containing the BIQ probe.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.
-
Washing (Optional): For probes with a significant "off-on" mechanism, a washing step may not be necessary. If required to reduce background fluorescence, gently wash the cells twice with a pre-warmed culture medium or phosphate-buffered saline (PBS).
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for deep-red fluorescence (e.g., Cy5 filter set).
Staining Live Cells with SYTO RNASelect
-
Cell Preparation: Culture cells on coverslips or in glass-bottom dishes until they reach the desired confluency.
-
Probe Preparation: Prepare a 5 mM stock solution of SYTO RNASelect in DMSO. To make a 500 nM working solution, first create a 5 µM intermediate stock by adding 1 µL of the 5 mM stock to 1 mL of cell culture medium or PBS. Then, add 100 µL of the 5 µM intermediate stock to 900 µL of the medium. Pre-warm the final staining solution to 37°C.[5]
-
Cell Staining: Remove the culture medium and add a sufficient volume of the 500 nM SYTO RNASelect staining solution to cover the cells.
-
Incubation: Incubate the cells for 20 minutes at 37°C.[5]
-
Washing: Remove the staining solution and rinse the cells twice with fresh, pre-warmed cell culture medium or PBS.
-
Resting: Allow the cells to rest for 5 minutes in the fresh medium at 37°C before imaging.[5]
-
Imaging: Mount the coverslip on a slide or image the dish directly using a fluorescence microscope with a standard fluorescein (FITC) filter set.[5]
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for using both BIQ probes and SYTO RNASelect.
Caption: Experimental workflow for staining live cells with benzo[cd]indole-quinoline (BIQ) probes.
Caption: Experimental workflow for staining live cells with SYTO RNASelect.
Conclusion: Choosing the Right Probe
Both benzo[cd]indole-quinoline probes and SYTO RNASelect are valuable tools for the visualization of cellular RNA. The choice between them will largely depend on the specific requirements of the experiment.
Benzo[cd]indole-quinoline (BIQ) probes are particularly advantageous for:
-
Multiplex imaging: Their deep-red emission minimizes spectral overlap with other common fluorophores (e.g., GFP, FITC), making them ideal for multi-color imaging experiments.
-
Reduced phototoxicity and background: The longer excitation wavelength is less damaging to cells and reduces autofluorescence from cellular components.
-
High signal-to-noise ratio: The significant "off-on" fluorescence mechanism results in a very bright signal upon RNA binding with low background, potentially eliminating the need for washing steps.[1][2]
-
Enhanced photostability: Their improved resistance to photobleaching allows for longer imaging sessions.[3]
SYTO RNASelect remains a robust and reliable choice for:
-
Routine RNA staining: It is a well-characterized and widely used probe with a straightforward protocol.
-
Green channel imaging: Its green fluorescence is compatible with standard FITC filter sets available on most fluorescence microscopes.
-
Live and fixed cell applications: It can be used to stain RNA in both living and methanol-fixed cells.[5]
References
- 1. Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Invitrogen™ SYTO™ Green Fluorescent Nucleic Acid Stains | Fisher Scientific [fishersci.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antitumor Activities of Benzo[c,d]indole Derivatives and Alternative Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activities of substituted benzo[c,d]indole derivatives against established targeted therapies. Due to the limited availability of public data on 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles, this guide focuses on the structurally related and well-characterized benzo[c,d]indol-2(1H)-one derivatives. The performance of these compounds is compared with JQ1, a potent BRD4 inhibitor, and Vismodegib, a Hedgehog signaling pathway inhibitor.
Executive Summary
Substituted benzo[c,d]indol-2(1H)-one derivatives have emerged as promising anticancer agents, demonstrating notable activity against various cancer cell lines. These compounds have been identified as inhibitors of critical cancer-related signaling pathways, including the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, and the Hedgehog signaling pathway. This guide presents a compilation of their in vitro cytotoxic activities, alongside those of JQ1 and Vismodegib, to offer a clear perspective on their potential therapeutic efficacy. Detailed experimental protocols for key assays and visual representations of the implicated signaling pathways and a typical experimental workflow are also provided to support further research and development.
Data Presentation: Comparative Antitumor Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzo[c,d]indol-2(1H)-one derivatives, JQ1, and Vismodegib against a panel of human cancer cell lines.
Table 1: Antitumor Activity of Benzo[c,d]indol-2(1H)-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[cd]indol-2(1H)-one Derivative 1 | MV4-11 (Acute Myeloid Leukemia) | 11.67 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 23 | MV4-11 (Acute Myeloid Leukemia) | 5.55 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 44 | MV4-11 (Acute Myeloid Leukemia) | 11.54 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 1 | MDA-MB-231 (Breast Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 23 | MDA-MB-231 (Breast Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 44 | MDA-MB-231 (Breast Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 1 | A549 (Lung Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 23 | A549 (Lung Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 44 | A549 (Lung Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 1 | 22Rv1 (Prostate Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 23 | 22Rv1 (Prostate Cancer) | >50 | [1] |
| Benzo[cd]indol-2(1H)-one Derivative 44 | 22Rv1 (Prostate Cancer) | >50 | [1] |
| 2-(1,1-dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | A431 (Skin Cancer) | 0.172 | [2] |
| 2-(1,1-dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | H1299 (Lung Cancer) | 2.18 | [2] |
Table 2: Antitumor Activity of JQ1 (BRD4 Inhibitor)
| Cancer Cell Line | IC50 (µM) | Reference |
| H23 (Lung Adenocarcinoma) | ~0.5 | [3] |
| A549 (Lung Adenocarcinoma) | ~1.0 | [3] |
| H1975 (Lung Adenocarcinoma) | ~0.42 | [3] |
| H1650 (Lung Adenocarcinoma) | >10 | [3] |
| H460 (Large Cell Lung Carcinoma) | >10 | [3] |
| MCF7 (Breast Cancer) | Not specified, but sensitive | [4] |
| T47D (Breast Cancer) | Not specified, but sensitive | [4] |
| NMC (NUT Midline Carcinoma) | ~0.004 | [5] |
Table 3: Antitumor Activity of Vismodegib (Hedgehog Pathway Inhibitor)
| Cancer Cell Line | IC50 (µM) | Reference |
| IGROV-1 (Ovarian Cancer) | 0.072 | [6] |
| HCE-T (Esophageal Cancer) | 1.322 | [6] |
| D-542MG (Glioblastoma) | 1.867 | [6] |
| A549 (Lung Cancer) | >100 | [7] |
| AN3-CA (Endometrial Cancer) | 93 | [7] |
| BXPC-3 (Pancreatic Cancer) | 47.95 | [7] |
| Caco-2 (Colorectal Adenocarcinoma) | Not specified, but inhibits proliferation | [8] |
| Ht-29 (Colorectal Adenocarcinoma) | Not specified, but inhibits proliferation | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Mandatory Visualization
Signaling Pathways
Caption: The BRD4 signaling pathway in cancer.
References
- 1. Document: Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. (CHEMBL4152245) - ChEMBL [ebi.ac.uk]
- 2. BJOC - Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones [beilstein-journals.org]
- 3. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Novel 3-Substituted 2-Indolinone Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-indolinone derivatives have emerged as a promising scaffold, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various 3-substituted 2-indolinone derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research and drug discovery.
The 2-indolinone core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position, has proven to be a versatile template for the design of potent enzyme inhibitors.[1] In particular, substitutions at the 3-position have yielded a multitude of derivatives with significant antiproliferative properties.[2] These compounds often exert their cytotoxic effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[1][3]
Comparative Cytotoxicity of 3-Substituted 2-Indolinone Derivatives
The cytotoxic activity of novel compounds is a critical determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various 3-substituted 2-indolinone derivatives against different human cancer cell lines, as reported in several studies.
| Compound ID/Series | Substitution at 3-position | Cancer Cell Line | IC50 (µM) | Reference |
| Series IV | 3-Benzylidene indole-2-one derivatives | |||
| IVa | 5-Bromo-3-benzylidene | MCF-7 (Breast adenocarcinoma) | < 10 | [4] |
| IVa | 5-Bromo-3-benzylidene | HT-29 (Colon adenocarcinoma) | < 10 | [4] |
| IVb | 3-Benzylidene | MCF-7 (Breast adenocarcinoma) | < 10 | [4] |
| IVb | 3-Benzylidene | HT-29 (Colon adenocarcinoma) | < 10 | [4] |
| Series V | 3-Phenylimino indole-2-one derivatives | [4] | ||
| Compound 23 | 5-Fluoroindolin-2-one with a pyridone unit | HCT-116 (Colon carcinoma) | Not specified, but showed most significant cellular activity | [5] |
| Indolinone-based hydrazones | Hydrazone linker to an aryl ring | HepG-2 (Hepatocellular carcinoma) | 2.53 - 7.54 | [6] |
| Compound 9 | Indolinone-based hydrazone | HepG-2 (Hepatocellular carcinoma) | 2.53 | [6] |
| Compound 20 | Indolinone-based hydrazone | HepG-2 (Hepatocellular carcinoma) | Not specified, but among the most cytotoxic | [6] |
| Compound 9 | Indolinone-based hydrazone | MCF-7 (Breast adenocarcinoma) | 7.54 | [6] |
| Compound 5h | Indolin-2-one with a 4-thiazolidinone moiety | HT-29 (Colon adenocarcinoma) | 0.016 | [7] |
| Compound 5h | Indolin-2-one with a 4-thiazolidinone moiety | H460 (Large cell lung cancer) | 0.0037 | [7] |
| Compound 7g | Thiazolidinone-isatin hybrid | A549 (Non-small-cell lung cancer) | 40 | [8] |
| Compound 7g | Thiazolidinone-isatin hybrid | MCF-7 (Breast adenocarcinoma) | 40 | [8] |
| Compound 7g | Thiazolidinone-isatin hybrid | PC3 (Prostate cancer) | 50 | [8] |
| ZMF-005 | 2-Indolinone derivative | MDA-MB-231 (Breast cancer) | 0.22 (against PAK1) |
Experimental Protocols
The assessment of cytotoxicity is a cornerstone of anticancer drug screening. The following methodologies are commonly employed to evaluate the efficacy of novel 3-substituted 2-indolinone derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[4][10]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-indolinone derivatives for a specified period (e.g., 24, 48, or 72 hours).[8][10]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.[8]
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be utilized to determine the effect of a compound on the cell cycle progression.[5] This technique measures the DNA content of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the 2-indolinone derivative at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound. For instance, one study found that a 5-fluoroindolin-2-one derivative caused G1 phase arrest in HCT-116 cells.[5]
Signaling Pathways and Mechanisms of Action
Many 3-substituted 2-indolinone derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. A common mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[3][11] By competitively binding to the ATP-binding site of these kinases, the indolinone derivatives block downstream signaling cascades.[3]
Below is a diagram illustrating a generalized experimental workflow for assessing the cytotoxicity of these novel compounds.
The following diagram illustrates a simplified signaling pathway often targeted by 2-indolinone derivatives, leading to the inhibition of cell proliferation and angiogenesis.
Conclusion
The diverse substitutions at the 3-position of the 2-indolinone scaffold have yielded a promising array of cytotoxic agents with potent anticancer activities. The data presented in this guide highlights the significant potential of these derivatives, with some compounds exhibiting IC50 values in the nanomolar range. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, leading to cell cycle arrest and apoptosis. Further investigation into the structure-activity relationships and optimization of these lead compounds will be crucial in the development of novel and effective cancer therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to this important area of drug discovery.
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel potent orally active multitargeted receptor tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of 2-indolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Ethoxybenzo[cd]indole
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Ethoxybenzo[cd]indole. The following procedures are based on the known hazards of structurally similar indole compounds and represent best practices for safe laboratory operations.
Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's safety protocols.
Hazard Summary
While a specific Safety Data Sheet for this compound was not identified, related indole compounds exhibit a range of hazards.[1][2][3][4][5] It is prudent to handle this compound as a compound with the potential for the following:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
-
Aquatic Toxicity: Potentially very toxic to aquatic life.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a common and effective choice for many laboratory chemicals.[8] Always check for breakthrough times and consider double-gloving for extended operations.[6] |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls. | Should be worn over personal clothing to prevent skin contact.[6][8] |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is recommended. | If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[8] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Read and understand the potential hazards of this compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.
-
-
Handling:
-
Don all required PPE before handling the compound.
-
Conduct all weighing and transfers of this compound within a chemical fume hood to minimize inhalation exposure.[8]
-
Avoid creating dust if the compound is a solid.[9]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.
-
This includes excess reagent, contaminated PPE (gloves, etc.), and any absorbent materials used for spills.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste program.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
